molecular formula C8H9N5O2S B400324 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid CAS No. 330983-00-1

2-((6-Amino-9h-purin-8-yl)thio)propanoic acid

Cat. No.: B400324
CAS No.: 330983-00-1
M. Wt: 239.26g/mol
InChI Key: UJWQVAHCSWZSHX-UHFFFAOYSA-N
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Description

2-((6-Amino-9h-purin-8-yl)thio)propanoic acid is a synthetic purine derivative designed for biochemical research, with its structure suggesting potential as a key intermediate or investigative tool in nucleotide metabolism studies. This compound is structurally related to well-characterized thiopurines like 6-mercaptopurine (6-MP), which are known to require intracellular activation to exert their effects . A primary research application of such analogues lies in investigating the inhibition of de novo purine biosynthesis . Metabolites of related thiopurines, such as thioinosinic acid (TIMP), are established to inhibit several enzymes in this pathway, including PRPP amidotransferase, inosinic dehydrogenase, and adenylosuccinate synthetase, thereby reducing the cellular pools of vital purine nucleotides like AMP and GMP . Furthermore, this compound may serve as a precursor for probes that study the misincorporation of fraudulent bases into nucleic acids . Following enzymatic conversion, the resulting thioguanylic acid can be incorporated into DNA and RNA, which can lead to single-strand DNA breaks and DNA-protein cross-links, disrupting crucial cellular repair mechanisms and providing a valuable tool for studying cell cycle arrest and apoptosis in proliferating cells . Research into these mechanisms is critical in oncology and immunology for developing antiproliferative agents, making this compound a valuable asset for exploring novel therapeutic strategies and understanding fundamental cellular processes .

Properties

IUPAC Name

2-[(6-amino-7H-purin-8-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-3(7(14)15)16-8-12-4-5(9)10-2-11-6(4)13-8/h2-3H,1H3,(H,14,15)(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWQVAHCSWZSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=NC=NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid, a substituted 8-thioadenine derivative of significant interest in medicinal chemistry and drug development. Drawing upon established principles of purine chemistry, this document outlines a robust synthetic protocol, details the analytical methodologies for structural elucidation and purity assessment, and discusses the potential biological relevance of this class of compounds. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel purine-based therapeutics.

Introduction: The Significance of 8-Thioadenine Derivatives

Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in the fields of oncology and immunology. 6-Mercaptopurine, for instance, is a well-established antimetabolite used in the treatment of acute lymphoblastic leukemia.[1][2] The introduction of a thioether linkage at the C8 position of the adenine scaffold has been shown to modulate the biological activity of the parent molecule, leading to a diverse range of pharmacological effects. These modifications can influence receptor binding, enzyme inhibition, and metabolic stability.

The target molecule, this compound, incorporates a propanoic acid moiety, which can enhance solubility and provide a handle for further chemical modifications or for interacting with biological targets. The synthesis and characterization of such derivatives are crucial steps in the exploration of new chemical space for drug discovery.

Synthetic Strategy: A Guided Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of an 8-halopurine precursor with a suitable thiol-containing nucleophile.

Causality of Experimental Choices

The selection of 8-bromoadenine as the starting material is predicated on the good leaving group ability of the bromine atom at the C8 position of the purine ring, which is susceptible to displacement by nucleophiles.[3] 2-mercaptopropanoic acid is chosen as the nucleophile to introduce the desired side chain. The use of a base, such as potassium carbonate, is critical to deprotonate the thiol group of 2-mercaptopropanoic acid, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient C8 position of the purine ring. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the reactants and facilitates the SNAr reaction mechanism.

Experimental Workflow: Synthesis of this compound

Caption: A streamlined workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol
  • Reactant Preparation: To a solution of 8-bromoadenine (1.0 eq) in anhydrous dimethylformamide (DMF), add 2-mercaptopropanoic acid (1.2 eq).

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 80°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 3-4 with 1M HCl. The crude product may precipitate out of solution.

  • Extraction: If the product remains in solution, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: Confirm the structure and purity of the final product using the analytical techniques detailed in the following section.

Comprehensive Characterization

A rigorous characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons, the methine and methyl protons of the propanoic acid side chain, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the purine ring and the thioether linkage.[4]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the purine ring carbons, the carbonyl carbon, and the aliphatic carbons of the side chain.[5]

Table 1: Expected NMR Data for this compound

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Purine C2-H~8.1~152
Purine C6-NH₂~7.2 (broad)-
Purine NH~13.0 (broad)-
Propanoic acid CH~4.0 (quartet)~45
Propanoic acid CH₃~1.5 (doublet)~20
Carboxylic acid OH~12.5 (broad)~175
Purine C4-~150
Purine C5-~118
Purine C6-~156
Purine C8-~148
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.

  • Fragmentation Pattern: The fragmentation in the mass spectrometer is expected to involve cleavage of the thioether bond and the loss of the propanoic acid side chain.[6][7]

Caption: A plausible fragmentation pathway for the target compound in ESI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for the analysis of purine derivatives.[8][9]

Table 2: Representative HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Expected Retention Time Dependent on the specific column and exact gradient, but should be a single, sharp peak.

Potential Applications and Future Directions

Derivatives of 8-mercaptopurine have been investigated for a variety of biological activities. The introduction of a thioether linkage at the C8 position can lead to compounds with potential as enzyme inhibitors, modulators of purinergic receptors, or as antimetabolites with altered metabolic profiles compared to 6-mercaptopurine.[10] The carboxylic acid functionality of the title compound provides a potential site for conjugation to other molecules, such as peptides or targeting ligands, to create more specific therapeutic agents.

Future research could involve the screening of this compound in a variety of biological assays to determine its cytotoxic, antiviral, or immunomodulatory properties. Furthermore, the synthesis of a library of related compounds with different substituents on the propanoic acid side chain could lead to the identification of structure-activity relationships and the development of more potent and selective drug candidates.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. By following the outlined protocols and analytical methods, researchers can confidently prepare and validate this and similar 8-thioadenine derivatives. The continued exploration of this class of compounds holds significant promise for the discovery of novel therapeutic agents.

References

  • ResearchGate. (n.d.). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). Retrieved from [Link]

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  • ResearchGate. (n.d.). 13 C NMR Chemical Shifts of Purine. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (2000). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences, 9(3), 433-442.
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  • de Oliveira, C. A. F., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855.
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  • MDPI. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Retrieved from [Link]

  • Evans, B., & Wolfenden, R. (1976). The reaction between thiols and 8-azidoadenosine derivatives. Nucleic Acids Research, 3(9), 2331–2339.
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  • Grymel, M., & Gzella, A. (2008). Synthesis and studies of biological activity of new 8-{[(adamant-1-yl)alkyl]amino}theophylline derivatives. Acta Poloniae Pharmaceutica, 65(3), 329-335.
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  • He, H., et al. (2016). General Method for the Synthesis of 8-Arylsulfanyl Adenine Derivatives. The Journal of Organic Chemistry.
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A Predictive Analysis of the Biological Activity of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid. As a novel chemical entity with no direct published biological data, this document establishes a scientifically-grounded framework for future research. By dissecting its core chemical structure—the 8-thioadenosine scaffold—and drawing parallels with structurally related, well-characterized analogs, we predict its most probable biological functions and mechanisms of action. This guide hypothesizes that the compound is a promising candidate for development as an anti-inflammatory agent, potentially through the modulation of adenosine receptors or other inflammatory pathways. We provide detailed, actionable experimental protocols for in-vitro screening, including assays for anti-inflammatory activity and receptor binding, to empower researchers to validate these predictions. This document serves as a foundational roadmap for scientists in pharmacology and drug development interested in exploring the therapeutic potential of this and similar purine derivatives.

Introduction and Compound Overview

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for endogenous signaling molecules like adenosine and guanosine, as well as a vast array of therapeutic agents. Modifications to the purine ring system have yielded drugs with applications in oncology, virology, and immunology. The compound this compound belongs to the class of 8-thioadenosine derivatives, a group known for diverse biological activities. The introduction of a thioether linkage at the C8 position of the adenine core fundamentally alters its electronic and steric properties compared to the parent nucleoside, often imparting novel pharmacological activities.

Currently, the public scientific literature lacks direct studies on the biological effects of this compound. Therefore, this guide adopts a predictive, analog-based approach. We will analyze its constituent pharmacophores to build a strong hypothesis for its bioactivity and propose a clear, logical path for its experimental validation. The primary hypothesis is that this compound possesses anti-inflammatory properties , a recurring theme among 8-substituted purine analogs.[1][2]

Chemical and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is prerequisite to designing meaningful biological experiments.

Chemical Identity
PropertyValueSource
IUPAC Name This compound-
Synonyms 8-Thioadenosine-propanoic acid derivative-
Molecular Formula C₈H₉N₅O₂S[3]
Molecular Weight 239.26 g/mol [3]
CAS Number Not available-
Structural Features and Pharmacophores

The structure of this compound can be deconstructed into three key functional components that inform its potential biological targets:

  • 6-Aminopurine (Adenine) Core: This core structure is essential for recognition by a multitude of biological targets, including adenosine receptors, purinergic (P2Y) receptors, and various enzymes involved in purine metabolism.[4][5]

  • Thioether Linkage at C8-Position: Substitution at the C8 position is a well-established strategy for converting adenosine receptor agonists into antagonists.[1] The thioether bond provides flexibility and specific electronic properties that can drive interactions within a receptor's binding pocket.

  • Propanoic Acid Side Chain: The terminal carboxylic acid group introduces a negative charge at physiological pH. This feature can form critical ionic bonds or hydrogen bonds with amino acid residues (e.g., lysine, arginine) in a target protein, potentially enhancing binding affinity and selectivity. It also significantly impacts the compound's solubility and pharmacokinetic properties.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous 8-thiopurine and 8-thioadenosine derivatives, we can formulate strong hypotheses regarding the primary biological activities of this compound.

Primary Hypothesis: Anti-Inflammatory Activity

A substantial body of evidence supports the role of purine derivatives, particularly xanthines and adenosine analogs, as potent anti-inflammatory agents.[1][2][6] Chronic inflammation is a key factor in the pathology of neurodegenerative diseases, and adenosine A₂A receptor antagonists, which are often purine-based, have shown therapeutic promise.[1]

Predicted Mechanism of Action: Adenosine Receptor Antagonism

The most plausible mechanism is the antagonism of adenosine receptors, particularly the A₁ and A₂A subtypes, which are critical regulators of inflammation.

  • Rationale: Under conditions of cellular stress or injury, extracellular adenosine levels rise and activate A₂A receptors on immune cells. This activation triggers a cAMP-dependent pathway that promotes the release of pro-inflammatory cytokines.[1] An antagonist, such as the one hypothesized here, would block this signaling cascade.

  • Causality: By binding to the A₂A receptor without initiating a response, the compound would competitively inhibit adenosine binding. This would prevent the downstream production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6), thereby dampening the inflammatory response.[6][7]

Below is a diagram illustrating the hypothesized signaling pathway.

G cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Activates Gs cAMP cAMP AC->cAMP Converts Compound This compound (Hypothesized Antagonist) Compound->A2AR Blocks Adenosine Adenosine (Agonist) Adenosine->A2AR Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Activation PKA->NFkB Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: Hypothesized mechanism via Adenosine A2A receptor antagonism.

Secondary Hypothesis: Anti-platelet Activity

Purine analogs are known to interfere with platelet function by targeting P2Y receptors, which are essential for ADP-mediated platelet aggregation. Novel N6 derivatives of 8-azapurine have demonstrated potent antiplatelet activity, in some cases exceeding that of the reference drug ticagrelor.[4]

  • Predicted Mechanism of Action: The adenine core of the compound could allow it to act as a competitive antagonist at the P2Y₁₂ receptor on platelets. By blocking ADP from binding, it would prevent the conformational change required for platelet activation and aggregation, thus exhibiting an anti-thrombotic effect.

Proposed Experimental Workflows for Validation

To move from hypothesis to evidence, a structured, multi-step experimental plan is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Workflow 1: In-Vitro Anti-Inflammatory Activity Screening

This workflow is designed to provide a definitive answer as to whether the compound has anti-inflammatory properties at non-toxic concentrations.

Core Objective: To quantify the compound's ability to inhibit the production of key pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in an established cellular model of inflammation.

Methodology:

  • Compound Preparation: Solubilize this compound in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in cell culture medium.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cytotoxicity Assessment (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of compound concentrations (e.g., 0.1 µM to 100 µM) for 24 hours.

    • Scientist's Note: This step is critical to distinguish a true anti-inflammatory effect from simple cell death. All subsequent experiments must use non-toxic concentrations.

    • Add MTT reagent, incubate, and then solubilize formazan crystals. Measure absorbance at 570 nm.

  • Inflammation Induction and Treatment:

    • Seed cells in a new 96-well plate.

    • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

    • Controls: Include wells with: (a) Vehicle control (DMSO), (b) Positive control (e.g., 1 µM Dexamethasone), and (c) LPS-only control.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle-only group.

    • Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent A and B.

    • Measure absorbance at 540 nm and quantify NO concentration against a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

The diagram below outlines this experimental workflow.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Compound Stock & Dilutions C Step 1: Determine Non-Toxic Dose Range (MTT Assay) A->C B Culture RAW 264.7 Macrophages B->C D Step 2: Pre-treat Cells with Compound & Controls C->D Inform Dosing E Step 3: Induce Inflammation with LPS (1 µg/mL) D->E F Step 4: Incubate for 24 hours E->F G Measure Nitric Oxide (Griess Assay) F->G H Measure Cytokines (TNF-α, IL-6) (ELISA) F->H I Calculate IC50 Values & Compare to Controls G->I H->I

Caption: Workflow for in-vitro anti-inflammatory screening.

Workflow 2: Adenosine Receptor Binding Assay

If the compound shows significant anti-inflammatory activity, this workflow will test the hypothesis that it acts via adenosine receptors.

Core Objective: To determine the compound's binding affinity (Kᵢ) for human adenosine A₁ and A₂A receptors.

Methodology:

  • Assay Platform: Utilize a competitive radioligand binding assay format. This can be performed using commercially available kits that provide cell membranes expressing the target receptor and a specific radioligand.

  • Reagents:

    • A₁ Receptor Membranes and Radioligand (e.g., ³H-DPCPX).

    • A₂A Receptor Membranes and Radioligand (e.g., ³H-ZM241385).

    • Non-specific binding control (e.g., unlabeled adenosine).

  • Assay Procedure:

    • In a 96-well filter plate, combine the receptor-expressing membranes, the radioligand at a fixed concentration (near its Kₔ), and serial dilutions of the test compound.

    • Rationale: The test compound will compete with the radioligand for binding to the receptor. A higher affinity compound will displace more radioligand at lower concentrations.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Wash the plates to remove unbound radioligand and aspirate onto a filter mat.

    • Measure the remaining radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Discussion and Future Directions

The structural features of this compound present a compelling case for its potential as a novel therapeutic agent, primarily in the domain of inflammatory diseases. The proposed workflows provide a robust and efficient strategy for initial screening and mechanism deconvolution.

Should the in-vitro results prove positive—demonstrating significant, non-toxic reduction of inflammatory mediators and high affinity for an adenosine receptor—the logical next steps would involve:

  • Lead Optimization: Synthesizing analogs to explore the structure-activity relationship (SAR). For example, modifying the length or branching of the propanoic acid side chain could fine-tune binding affinity and selectivity.

  • In-Vivo Efficacy Studies: Testing the compound in established animal models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess its efficacy in a whole-organism context.[1][8]

  • Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its drug-like potential.

Conclusion

While this compound remains an uncharacterized molecule, a rigorous, science-based predictive analysis of its structure strongly suggests its potential as a valuable lead compound for anti-inflammatory drug discovery. Its 8-thioadenosine core is a privileged scaffold for interacting with key proteins in inflammatory pathways. The experimental protocols detailed in this guide offer a clear and immediate path forward for researchers to unlock its therapeutic potential, transforming it from a chemical novelty into a candidate for further preclinical development.

References

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The Dual-Edged Sword: Unraveling the Mechanistic Complexity of Purine Thioether Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The advent of purine thioether compounds marked a pivotal moment in chemotherapy and immunosuppression. From their empirical beginnings to our current, more nuanced understanding, these molecules have saved countless lives and continue to be a cornerstone of various therapeutic regimens. This guide delves into the intricate mechanisms of action of these fascinating compounds, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their metabolic activation, their multifaceted impact on cellular processes, and the experimental methodologies required to investigate their activities.

A Legacy of Discovery: From Antimetabolites to Immunomodulators

The story of purine thioethers begins with the pioneering work of George Hitchings and Gertrude Elion, who hypothesized that analogs of purine bases could act as antimetabolites, interfering with nucleic acid synthesis and thus halting the proliferation of rapidly dividing cells, such as cancer cells. This research led to the synthesis of 6-mercaptopurine (6-MP) and its prodrug, azathioprine (AZA), in the 1950s. Initially developed as anti-cancer agents, their profound immunosuppressive properties were soon recognized, opening up new avenues for their use in organ transplantation and autoimmune diseases.[1][2]

The Metabolic Gauntlet: A Journey to Activation and Inactivation

The therapeutic and toxic effects of purine thioethers are not intrinsic to the parent drugs but are mediated by a complex series of metabolic conversions. Understanding this intricate metabolic network is crucial for optimizing therapy and minimizing adverse effects. The metabolic fate of azathioprine and 6-mercaptopurine is primarily governed by three key enzymatic pathways.

Upon administration, azathioprine, a prodrug, is non-enzymatically converted to 6-mercaptopurine (6-MP) by reacting with glutathione.[2][3][4] 6-MP then stands at a critical metabolic crossroads, where it can be directed towards anabolic (activating) or catabolic (inactivating) pathways.

The activation of 6-MP is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , which converts 6-MP into thioinosine monophosphate (TIMP).[3][4] TIMP is then further metabolized to thioguanine nucleotides (TGNs), the primary active metabolites.

Conversely, 6-MP can be inactivated through two major catabolic routes. Xanthine oxidase (XO) , a key enzyme in purine degradation, oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted in the urine.[3] Additionally, thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), which is associated with hepatotoxicity.[2][3] The balance between these anabolic and catabolic pathways, which is influenced by genetic polymorphisms in the enzymes involved, ultimately determines the concentration of active TGNs and, consequently, the therapeutic efficacy and toxicity of the drug.

Metabolism of Purine Thioethers cluster_activation Anabolic Pathway (Activation) AZA Azathioprine SixMP 6-Mercaptopurine (6-MP) AZA->SixMP Non-enzymatic (Glutathione) ThiouricAcid 6-Thiouric Acid (Inactive) SixMP->ThiouricAcid Xanthine Oxidase (XO) SixMMP 6-Methylmercaptopurine (6-MMP) (Inactive/Toxic) SixMP->SixMMP Thiopurine S-Methyltransferase (TPMT) TIMP Thioinosine Monophosphate (TIMP) SixMP->TIMP HGPRT TGNs Thioguanine Nucleotides (TGNs) (Active Metabolites) TIMP->TGNs Further Metabolism

Caption: Metabolic pathways of azathioprine and 6-mercaptopurine.

Molecular Mechanisms of Action: A Multifaceted Assault on Cellular Function

The active thioguanine nucleotides (TGNs) exert their therapeutic effects through a variety of mechanisms, primarily centered on the disruption of nucleic acid synthesis and the induction of apoptosis in rapidly proliferating cells.

Incorporation into DNA and RNA: The "Fraudulent" Nucleotides

The structural similarity of TGNs to the endogenous purine nucleotides, guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), allows them to be incorporated into DNA and RNA during replication and transcription.[4] This incorporation of "fraudulent" bases has profound consequences:

  • Disruption of DNA Replication and Repair: The presence of thioguanine in the DNA template can stall DNA polymerase, leading to the inhibition of DNA replication. Furthermore, the cellular mismatch repair (MMR) system recognizes the incorporated thioguanine as a damaged base. However, the MMR system's attempts to repair the "damage" are often futile, as it may try to insert a normal base opposite the thioguanine, leading to a cycle of futile repair and ultimately triggering apoptosis.[3]

  • Inhibition of RNA Synthesis and Function: Incorporation of TGNs into RNA can disrupt RNA synthesis, processing, and function, leading to impaired protein synthesis and cellular dysfunction.

Inhibition of De Novo Purine Synthesis

The methylated metabolite of TIMP, 6-methylthioinosine monophosphate (MeTIMP), is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in the de novo purine synthesis pathway.[3] By blocking this pathway, purine thioethers deplete the intracellular pool of purine nucleotides, further hindering DNA and RNA synthesis.

Modulation of Cellular Signaling Pathways

Beyond their direct effects on nucleic acid metabolism, purine thioethers also modulate key cellular signaling pathways, contributing to their immunosuppressive effects. A prominent example is the inhibition of the Rac1 signaling pathway. TGNs, in the form of thioguanosine triphosphate (Thio-GTP), can bind to and inhibit the small GTPase Rac1. Rac1 is a critical regulator of T-cell activation and proliferation.[5] By inhibiting Rac1, purine thioethers suppress T-cell responses, a key mechanism underlying their efficacy in autoimmune diseases and organ transplantation.

Mechanism of Action cluster_nucleic_acid Nucleic Acid Disruption cluster_purine_synthesis Inhibition of Purine Synthesis cluster_signaling Signaling Pathway Modulation TGNs Thioguanine Nucleotides (TGNs) DNA_Incorp Incorporation into DNA TGNs->DNA_Incorp RNA_Incorp Incorporation into RNA TGNs->RNA_Incorp MeTIMP 6-Methylthioinosine Monophosphate (MeTIMP) TGNs->MeTIMP Rac1 Inhibition of Rac1 TGNs->Rac1 DNAPolymerase Inhibition of DNA Polymerase DNA_Incorp->DNAPolymerase MMR Futile Mismatch Repair DNA_Incorp->MMR Apoptosis1 Apoptosis MMR->Apoptosis1 PPAT Inhibition of PPAT MeTIMP->PPAT DeNovo Decreased De Novo Purine Synthesis PPAT->DeNovo TCell Suppression of T-Cell Activation Rac1->TCell

Caption: Multifaceted mechanisms of action of thioguanine nucleotides.

Experimental Validation: A Guide to Methodologies

Investigating the mechanisms of action of purine thioether compounds requires a range of in vitro and in vivo experimental approaches. The following protocols provide a framework for key assays.

Enzyme Activity Assays

Objective: To determine the inhibitory potential of purine thioether compounds on key metabolic enzymes like XO and TPMT.

Protocol for Xanthine Oxidase (XO) Inhibition Assay:

  • Reagents and Materials: Xanthine oxidase, xanthine (substrate), phosphate buffer, test compound, allopurinol (positive control), spectrophotometer.

  • Procedure: a. Prepare a reaction mixture containing phosphate buffer and xanthine. b. Add the test compound at various concentrations. Include a vehicle control and a positive control (allopurinol). c. Initiate the reaction by adding xanthine oxidase. d. Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time. e. Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of purine thioether compounds on cancer cell lines or immune cells.

Protocol for MTT Assay (Cell Viability):

  • Reagents and Materials: Cell line of interest (e.g., Jurkat T-cells, cancer cell lines), complete culture medium, purine thioether compound, MTT reagent, DMSO, 96-well plates, microplate reader.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the purine thioether compound for a specified duration (e.g., 24, 48, 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol for Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

  • Reagents and Materials: Cells treated with the purine thioether compound, Annexin V-FITC, Propidium Iodide (PI), binding buffer, flow cytometer.

  • Procedure: a. Harvest the treated cells and wash with cold PBS. b. Resuspend the cells in binding buffer. c. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. d. Analyze the stained cells by flow cytometry. e. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

DNA Incorporation Assay

Objective: To quantify the incorporation of thioguanine into the DNA of treated cells.

Protocol for HPLC-based Quantification of Thioguanine in DNA:

  • Reagents and Materials: Cells treated with the purine thioether compound, DNA extraction kit, nuclease P1, alkaline phosphatase, perchloric acid, HPLC system with UV detection.

  • Procedure: a. Isolate genomic DNA from treated cells. b. Digest the DNA to individual deoxyribonucleosides using nuclease P1 and alkaline phosphatase. c. Precipitate the digested DNA with perchloric acid. d. Analyze the supernatant containing the deoxyribonucleosides by reverse-phase HPLC with UV detection to separate and quantify deoxythioguanosine. e. Normalize the amount of deoxythioguanosine to the total amount of deoxyguanosine.

Experimental Workflow cluster_invitro In Vitro Assays Compound Purine Thioether Compound EnzymeAssay Enzyme Activity Assays (XO, TPMT) Compound->EnzymeAssay CellCulture Cell Culture (Cancer or Immune Cells) Compound->CellCulture ViabilityAssay Cell Viability Assay (MTT) CellCulture->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCulture->ApoptosisAssay DNA_Incorp_Assay DNA Incorporation Assay (HPLC) CellCulture->DNA_Incorp_Assay

Sources

Spectroscopic Characterization of 2-((6-Amino-9H-purin-8-yl)thio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid, a molecule of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra for this specific compound, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of purine derivatives through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Functional Groups

This compound is a derivative of adenine, a fundamental component of nucleic acids. The structure incorporates a purine core, specifically adenine, substituted at the 8-position with a propanoic acid moiety via a thioether linkage. The key functional groups that dictate its spectroscopic properties are:

  • Purine Ring System: Aromatic and heteroaromatic protons and carbons.

  • Amino Group (-NH2): Protons subject to exchange and characteristic IR stretches.

  • Thioether Linkage (-S-): Influences the chemical shift of adjacent carbons and protons.

  • Propanoic Acid Side Chain: Aliphatic protons and carbons, including a chiral center.

  • Carboxylic Acid (-COOH): A highly characteristic functional group in IR spectroscopy with an acidic proton visible in NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the target compound are discussed below. Chemical shifts are influenced by the solvent, and for polar molecules like this, dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice.[1][2][3][4]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts in DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HN⁹-H (Purine)The acidic proton on the purine ring is expected to be a broad singlet at a downfield chemical shift.
~12.5br s1H-COOHThe carboxylic acid proton is typically a very broad singlet at a downfield position, highly dependent on concentration and temperature.
~8.1s1HC²-H (Purine)Aromatic proton on the purine ring, typically observed as a singlet in this region for adenine derivatives.[5][6]
~7.2br s2H-NH₂The amino protons are often a broad singlet and can exchange with water in the solvent.
~4.0q1H-S-CH(CH₃)-The methine proton is a quartet due to coupling with the adjacent methyl group. Its proximity to the sulfur atom causes a downfield shift.
~1.5d3H-CH(CH₃)-The methyl protons are a doublet due to coupling with the methine proton.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts in DMSO-d₆

Chemical Shift (ppm)AssignmentRationale
~175-COOHThe carbonyl carbon of the carboxylic acid is expected at a significant downfield shift.[7][8][9]
~156C⁶ (Purine)Carbon bearing the amino group.
~152C² (Purine)Aromatic carbon in the purine ring.[10]
~150C⁴ (Purine)Quaternary carbon in the purine ring.
~148C⁸ (Purine)Carbon attached to the thioether, expected to be deshielded.
~118C⁵ (Purine)Quaternary carbon in the purine ring.
~45-S-CH(CH₃)-The methine carbon is shifted downfield due to the adjacent sulfur atom.
~20-CH(CH₃)-The methyl carbon of the propanoic acid side chain.
Experimental Protocol: NMR Data Acquisition

cluster_0 NMR Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: A generalized workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup: Tune and shim the NMR spectrometer to the chosen solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For enhanced structural elucidation, consider 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Spectral Analysis: Integrate the ¹H NMR signals, determine multiplicities, and assign chemical shifts based on established literature values and spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

Table 3: Predicted m/z Values for Key Fragments

m/z (Predicted)IonRationale for Fragmentation
254.06[M+H]⁺The protonated molecular ion is expected to be the base peak in soft ionization techniques like Electrospray Ionization (ESI).
167.04[Adenine-8-thiol+H]⁺Cleavage of the C-S bond, resulting in the protonated 8-thioadenine fragment.
136.06[Adenine+H]⁺Fragmentation of the purine ring, a common pathway for adenine derivatives.[11][12][13][14][15]
88.04[Propanoic acid-S+H]⁺Cleavage of the S-C⁸ bond, yielding the protonated thio-propanoic acid side chain.
Experimental Protocol: Mass Spectrometry

cluster_1 MS Workflow F Sample Infusion G Ionization F->G H Mass Analysis G->H I Detection H->I J Data Interpretation I->J

Caption: A standard workflow for mass spectrometric analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Ionization: Utilize a soft ionization technique such as ESI to generate intact molecular ions.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): Isolate the molecular ion and induce fragmentation to obtain a characteristic fragmentation pattern for structural confirmation.

  • Data Analysis: Compare the observed m/z values with the predicted fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups within a molecule.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration ModeRationale
3300-3100N-H (Amine)StretchingCharacteristic stretching vibrations for the primary amine on the purine ring.
3000-2500O-H (Carboxylic Acid)StretchingA very broad and strong absorption band is expected for the hydrogen-bonded carboxylic acid hydroxyl group.[16][17][18][19][20]
~2950C-H (Aliphatic)StretchingStretching vibrations of the sp³ hybridized carbons in the propanoic acid side chain.[21][22][23][24]
~1700C=O (Carboxylic Acid)StretchingA strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[16][17][18][19]
1650-1550C=N, C=C (Purine)StretchingAromatic ring stretching vibrations of the purine core.
~1300C-O (Carboxylic Acid)StretchingStretching vibration of the carbon-oxygen single bond in the carboxylic acid.[17]
~700C-S (Thioether)StretchingA weaker absorption band is expected for the carbon-sulfur bond.
Experimental Protocol: IR Spectroscopy

cluster_2 IR Workflow K Sample Preparation (KBr pellet or ATR) L Background Scan K->L M Sample Scan L->M N Data Analysis M->N

Caption: Workflow for acquiring an infrared spectrum.

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (or pure KBr for a pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected ¹H and ¹³C NMR chemical shifts, the likely mass spectrometric fragmentation patterns, and the characteristic infrared absorption bands. The provided experimental workflows offer a solid foundation for researchers to acquire high-quality data for this and similar molecules. This comprehensive guide serves as a valuable resource for the structural characterization and confirmation of this important purine derivative.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Martin, S., et al. (2004). Fragmentation of adenine under energy control. PubMed. Retrieved from [Link]

  • Ordoyne, C. (n.d.). IR Chart. Retrieved from [Link]

  • Shaw, S. J., et al. (1970). Mass spectrometry of nucleic acid components. Analogs of adenosine. Journal of the American Chemical Society. Retrieved from [Link]

  • Lech, C., et al. (2012). Structure of the adenine molecule and labeling of its constituents. ResearchGate. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000060 Adenine at BMRB. Retrieved from [Link]

  • Dudycz, L. W., et al. (1979). A 1H NMR study of the syn-anti dynamic equilibrium in adenine nucleosides and nucleotides with the aid of some synthetic model analogues with fixed conformations. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

  • Rice, J. M., & Dudek, G. O. (1967). Mass spectra of nucleic acid derivatives. II. Guanine, adenine, and related compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000034). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Singh, S. (2014). Interpretation of Infra Red Spectra. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Le, T. M., et al. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Wevers, R. A., et al. (1998). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry. Retrieved from [Link]

  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. Retrieved from [Link]

  • Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. Retrieved from [Link]

  • MDPI. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

  • Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PMC. Retrieved from [Link]

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In silico modeling of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid protein binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 2-((6-Amino-9h-purin-8-yl)thio)propanoic Acid Protein Binding

Foreword: The Computational Microscope in Modern Drug Discovery

In the landscape of contemporary drug discovery, computational methods serve as an indispensable "in silico microscope," allowing researchers to visualize, predict, and rationalize molecular interactions at an atomic level. This guide provides a comprehensive, technically-grounded walkthrough for modeling the protein binding of a specific small molecule, this compound. As a purine analog, this molecule holds potential for interacting with a diverse range of protein targets, such as kinases, polymerases, or metabolic enzymes, which are often implicated in pathological conditions.

This document is structured not as a rigid protocol but as a strategic guide, reflecting the dynamic and iterative nature of computational research. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to empower robust and reproducible scientific inquiry. We will navigate the complete workflow, from initial target selection and system preparation to the rigorous methods of molecular docking, molecular dynamics simulation, and binding free energy estimation.

Theoretical Pillars: Understanding Molecular Recognition in Silico

Before embarking on the practical workflow, it is crucial to understand the theoretical underpinnings of the primary techniques employed.

  • Molecular Docking: This technique predicts the preferred orientation (the "pose") of a ligand when bound to a protein's binding site.[1][2] It involves two main components: a sampling algorithm that generates a multitude of possible poses and a scoring function that ranks these poses based on an approximation of binding affinity.[3] The primary utility of docking is its speed, making it ideal for screening large libraries of compounds or for generating an initial, plausible binding hypothesis for a single ligand.[4]

  • Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulation offers a dynamic view of molecular interactions over time.[5] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the stability of a protein-ligand complex, characterize conformational changes, and provide a more detailed understanding of the binding mechanism under near-physiological conditions.[6][7]

  • Binding Free Energy Calculations: These methods aim to provide a quantitative prediction of binding affinity (e.g., ΔG), which is a critical parameter in drug development.[8] Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between computational cost and accuracy by analyzing snapshots from an MD trajectory.[9] More rigorous, but computationally intensive, methods like alchemical free energy calculations can also be employed for higher accuracy.[10][11]

The Integrated In Silico Workflow: A Strategic Blueprint

The process of modeling a protein-ligand interaction is a multi-stage endeavor. Each step builds upon the last, creating a self-validating system where the output of one stage serves as the input for the next, more rigorous, evaluation.

G A Target Identification & Selection B Macromolecule Preparation A->B Select PDB Structure D Molecular Docking (Pose Prediction) B->D Prepared Receptor C Ligand Preparation C->D E Analysis of Docking Results (Pose Clustering & Scoring) D->E Generated Poses F Complex System Setup (Solvation & Ionization) E->F Select Best Pose G Molecular Dynamics Simulation (Stability Assessment) F->G System Topology H Trajectory Analysis (RMSD, RMSF, Interactions) G->H MD Trajectory I Binding Free Energy Calculation (MM/PBSA, MM/GBSA) H->I J Data Synthesis & Hypothesis Generation H->J I->J

Caption: High-level workflow for in silico protein-ligand binding analysis.

Part I: Macromolecule (Protein) Preparation

The quality of your starting protein structure is paramount to the success of any simulation. The goal is to computationally "clean" the experimentally-derived structure to make it suitable for simulation. For this guide, we will use a hypothetical target, such as a protein kinase from the Protein Data Bank (PDB), as the principles are universal.

Rationale: Raw PDB files often contain non-essential water molecules, co-factors, and may have missing atoms or loops.[12] These must be corrected to ensure the force field can be applied correctly and to prevent artifacts in the simulation.

Protocol: Protein Preparation using UCSF Chimera [13][14]

  • Load Structure: Open the PDB file in UCSF Chimera.

  • Remove Unwanted Chains/Molecules: Delete any protein chains, ligands, or ions that are not part of the biological unit of interest. A crucial decision is whether to retain crystallographic water molecules; waters that mediate protein-ligand interactions are often kept.[15]

  • Model Missing Residues/Loops: Use a tool like Modeller (which can be called from Chimera) to build any missing segments in the protein structure.

  • Add Hydrogen Atoms: Go to Tools -> Structure Editing -> AddH. Select the appropriate protonation states for residues like Histidine based on the predicted hydrogen bonding network. This step is critical for accurate electrostatics.

  • Assign Partial Charges: Use a tool like Add Charge to assign charges from a standard force field library (e.g., AMBER).

  • Save the Prepared Structure: Save the cleaned protein as a .pdb or .mol2 file for use in docking software.

Part II: Ligand Preparation

The ligand, this compound, must be converted into a high-quality 3D structure with appropriate charges and atom types.

Rationale: A 2D drawing of a molecule is insufficient for 3D simulation. An energy-minimized 3D conformation is required to ensure realistic bond lengths and angles.[16] Partial charges are essential for calculating electrostatic interactions, a key component of binding.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher like MarvinSketch or retrieve it from a database like PubChem.

  • Generate 3D Coordinates: Use a program like Avogadro to generate a 3D structure and add hydrogens.[17]

  • Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., GAFF) method. This ensures the ligand is in a low-energy, physically plausible conformation.

  • Calculate Partial Charges: Use a method like AM1-BCC or RESP to calculate partial atomic charges. This is often done using tools like antechamber from the AmberTools suite.

  • Save in Required Format: Save the final ligand structure in a .mol2 or .pdbqt format, which includes the 3D coordinates, atom types, and charge information.

Part III: Molecular Docking with AutoDock Vina

With prepared receptor and ligand files, we can now predict the binding pose. We will use AutoDock Vina, a widely-used, efficient, and accurate docking program.[18]

Rationale: Docking serves to generate a credible hypothesis for the binding mode. The scoring function provides an initial estimate of binding affinity, which helps rank-order different poses or ligands, although it is not a true binding free energy.[19]

Protocol: Site-Specific Docking

  • Prepare Receptor and Ligand in PDBQT Format: Use AutoDock Tools to convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format, which includes atom types and partial charges required by Vina.

  • Define the Binding Site (Grid Box): In AutoDock Tools, identify the active site of the protein. This can be inferred from a co-crystallized ligand in a similar PDB structure or from biochemical data.[18] Define a "grid box" that encompasses this entire site. The dimensions of this box are critical; it must be large enough to allow the ligand to rotate freely but small enough to focus the search, increasing efficiency.[20]

  • Create the Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand files, and defines the center and dimensions of the grid box.[21]

  • Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input.

[22] Data Presentation: Docking Results

PoseAffinity (kcal/mol)RMSD from Best Pose (Å)Interacting Residues (Example)
1-8.50.00LYS72, GLU91, LEU135
2-8.21.21LYS72, GLU91, VAL136
3-7.91.89ASP184, PHE185

Part IV: Molecular Dynamics Simulation with GROMACS

The top-ranked docking pose provides a static model. We use MD simulation to assess its stability and to observe the dynamics of the protein-ligand complex in a simulated aqueous environment. [23][24] Rationale: A docked pose might be an artifact of the scoring function. An MD simulation tests whether this pose is stable over time when subjected to thermal fluctuations and the explicit influence of solvent. [6]An unstable complex will often see the ligand drift away from the binding pocket.

G A 1. Prepare System Topology (Protein + Ligand) B 2. Define Simulation Box A->B C 3. Solvate System (Add Water Molecules) B->C D 4. Add Ions (Neutralize System) C->D E 5. Energy Minimization (Relax Structure) D->E F 6. NVT Equilibration (Stabilize Temperature) E->F Minimized System G 7. NPT Equilibration (Stabilize Pressure/Density) F->G Temp. Equilibrated H 8. Production MD Run (Data Collection) G->H Pressure Equilibrated I 9. Trajectory Analysis H->I MD Trajectory

Caption: Detailed workflow for setting up and running an MD simulation.

Protocol: GROMACS MD Simulation [17][25]

  • Generate Ligand Topology: The ligand's bonding and charge parameters must be generated in a format compatible with the protein force field (e.g., CHARMM36). Servers like CGenFF are commonly used for this purpose. [26]2. Prepare System Topology: Combine the protein and ligand coordinate files. Modify the GROMACS topology file (topol.top) to include the ligand parameters.

  • System Setup (gmx tools):

    • gmx editconf: Define a simulation box (e.g., a cube with 1.0 nm padding around the complex).

    • gmx solvate: Fill the box with explicit water molecules (e.g., TIP3P model).

    • gmx grompp & gmx genion: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.

  • Energy Minimization: Run a steep descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Perform two phases of equilibration.

    • NVT Ensemble (Constant Volume): Equilibrate the temperature of the system to the target value (e.g., 300 K) while keeping the protein and ligand atoms positionally restrained.

    • NPT Ensemble (Constant Pressure): Equilibrate the pressure to bring the system to the correct density, again with position restraints on the complex.

  • Production MD: Remove the position restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD suggests the complex is structurally stable.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein throughout the simulation.

Part V: Binding Free Energy Estimation

After confirming the stability of the complex via MD, we can estimate the binding free energy to get a more accurate, quantitative measure of affinity.

Rationale: The MM/GBSA method calculates the free energy by combining molecular mechanics energy terms with a continuum solvation model. [9]It is more computationally demanding than docking but generally more accurate, providing a valuable metric for ranking compounds or predicting affinity.

Protocol: MM/PBSA Calculation using g_mmpbsa

  • Extract Frames: From the production MD trajectory, extract a set of uncorrelated snapshots (e.g., every 100 ps).

  • Run MM/PBSA Calculation: Use a tool like g_mmpbsa (an AMBER-based tool that works with GROMACS trajectories) to perform the calculation. This involves three separate calculations: one for the complex, one for the receptor alone, and one for the ligand alone.

  • Analyze Components: The final ΔG binding is decomposed into several energy terms.

Data Presentation: MM/PBSA Results

Energy ComponentAverage Value (kJ/mol)Std. Deviation (kJ/mol)
van der Waals-150.410.2
Electrostatic-95.815.5
Polar Solvation+130.112.1
Non-Polar Solvation-15.21.8
ΔG binding -131.3 18.7

Conclusion: Synthesizing Data into Actionable Insights

The in silico workflow described provides a multi-faceted view of the binding of this compound to its protein target. The journey from a static docking pose to a dynamic simulation and a quantitative binding energy provides a robust, self-validating framework. A low docking score, a stable RMSD in the MD simulation, persistent key interactions (like hydrogen bonds), and a favorable calculated ΔG binding collectively build a strong case for a specific binding hypothesis. These computational insights are invaluable for guiding the next steps in a drug discovery project, such as chemical modification of the ligand to improve affinity or experimental validation of the predicted binding mode.

References

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Literature review on substituted 8-thiopurine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted 8-Thiopurine Analogs: Synthesis, Activity, and Therapeutic Potential

Foreword

The purine scaffold is a cornerstone of medicinal chemistry, giving rise to drugs that have profoundly impacted human health for over seven decades.[1] Within this illustrious family, thiopurine analogs—such as 6-mercaptopurine and azathioprine—represent a critical class of antimetabolites used in oncology and immunology.[2] These molecules function as prodrugs, undergoing extensive intracellular metabolism to exert their cytotoxic and immunomodulatory effects.[3] However, their clinical utility is often constrained by a narrow therapeutic index and significant inter-individual variability in response and toxicity.[4]

This has driven a persistent search for next-generation analogs with improved pharmacological profiles. A key strategy in this endeavor is the chemical modification of the purine core, with substitutions at the C8 position offering a compelling avenue for modulating biological activity. The introduction of a thioether linkage at this position—creating 8-thiopurine analogs—provides a versatile handle for attaching a wide array of substituents, thereby fine-tuning the molecule's steric, electronic, and pharmacokinetic properties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of substituted 8-thiopurine analogs. Moving beyond a simple recitation of facts, we delve into the causality behind synthetic strategies, dissect the intricate structure-activity relationships that govern efficacy, and explore the molecular mechanisms that underpin their therapeutic applications. Our goal is to furnish the scientific community with a foundational resource that not only summarizes the current state of the field but also inspires future innovation in the design of superior purine-based therapeutics.

The Thiopurine Backbone: Metabolism and Mechanism of Action

To appreciate the significance of substitutions at the C8 position, one must first understand the complex metabolic journey of the parent thiopurine drugs. Thiopurines like azathioprine (a prodrug of 6-mercaptopurine) and 6-mercaptopurine (6-MP) are inactive upon administration and require extensive intracellular enzymatic conversion to become active.[3][5]

The central pathway involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-MP into thioinosine monophosphate (TIMP).[3] From this critical juncture, the metabolic path trifurcates:

  • Anabolism to Active Metabolites: TIMP is sequentially phosphorylated to form the active 6-thioguanine nucleotides (6-TGNs) .[6] These are the primary mediators of both therapeutic efficacy and myelotoxicity.

  • S-methylation to Inactive/Toxic Metabolites: The enzyme Thiopurine S-methyltransferase (TPMT) methylates TIMP and 6-MP, leading to metabolites like 6-methylmercaptopurine ribonucleotides (6-MMPR).[7] High levels of 6-MMPR are strongly associated with hepatotoxicity.[7][8]

  • Catabolism by Xanthine Oxidase (XO): 6-MP is also oxidized by XO to the inactive metabolite 6-thiouric acid.[5]

The active 6-TGNs exert their effects through two primary mechanisms:

  • DNA Incorporation: After conversion to thio-deoxyguanosine triphosphate (TdGTP), they are incorporated into DNA during replication. This "fraudulent" base triggers the mismatch repair system, leading to DNA strand breaks and ultimately, apoptosis.[6][8] This is the key mechanism in rapidly dividing cancer cells.

  • T-Cell Apoptosis: In lymphocytes, the ribonucleotide form (6-thioguanosine triphosphate, or 6-TGTP) binds to the small GTPase Rac1, inhibiting its function.[8] This blockade prevents T-cell proliferation and induces apoptosis, underpinning the immunosuppressive effects of thiopurines in autoimmune diseases.[9][10]

Genetic polymorphisms in key metabolic enzymes, particularly TPMT and Nudix hydrolase 15 (NUDT15) , can dramatically alter metabolite distribution and are major determinants of patient toxicity.[8][11] Individuals with low or deficient enzyme activity are unable to effectively clear active metabolites, leading to a high risk of life-threatening myelosuppression.[4]

Thiopurine_Metabolism cluster_enzymes Key Enzymes AZA Azathioprine (Prodrug) MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic TUA 6-Thiouric Acid (Inactive) MP6->TUA TIMP Thioinosine Monophosphate (TIMP) MP6->TIMP MeMP 6-Methylmercaptopurine (6-MMP) (Hepatotoxicity) MP6->MeMP TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TIMP->TGNs IMPDH, GMPS DNA_Incorp DNA Incorporation (Cytotoxicity) TGNs->DNA_Incorp Rac1_Inhib Rac1 Inhibition (T-Cell Apoptosis) TGNs->Rac1_Inhib NUDT15 NUDT15 (degrades active TGNs) TGNs->NUDT15 Inactivation HPRT HPRT HPRT->MP6 TPMT TPMT TPMT->MeMP XO Xanthine Oxidase XO->TUA

Caption: Simplified metabolic pathway of thiopurines.

Synthetic Strategies for 8-Thiopurine Analogs

The synthesis of 8-thiopurine analogs typically hinges on the nucleophilic aromatic substitution of a suitable leaving group at the C8 position of the purine ring. The most common precursor is an 8-halopurine, such as 8-bromopurine, which can be readily prepared from commercially available purine derivatives.

Two general synthetic approaches are prevalent:

  • Direct Modification of Pre-functionalized Purines: This involves reacting an 8-bromopurine acyclic nucleotide analog directly with a desired thiol (R-SH) under basic conditions to displace the bromide and form the 8-thioether linkage.[12]

  • Alkylation of 8-Thiopurine Bases: This route involves first synthesizing the 8-thiolated purine base (purine-8-thione) and then alkylating the sulfur atom with an appropriate alkyl halide (R-X). This method is often used when constructing more complex side chains.[12]

Representative Experimental Protocol: Synthesis of an 8-Arylthiopurine Analog

This protocol describes a generalized procedure for the synthesis of an 8-(arylthio)adenosine derivative from 8-bromoadenosine.

Step 1: Materials and Reagents

  • 8-Bromoadenosine (1 equivalent)

  • Aryl thiol (e.g., 4-methoxythiophenol) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Silica gel for column chromatography

Step 2: Reaction Setup

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-bromoadenosine and anhydrous DMF.

  • Stir the solution until the starting material is fully dissolved.

  • Add potassium carbonate to the solution, followed by the aryl thiol.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C.

Step 3: Reaction Monitoring and Workup

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 8-bromoadenosine spot is consumed (typically 4-6 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Combine the pure fractions and evaporate the solvent to yield the 8-(arylthio)adenosine analog as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Synthesis_Workflow start 8-Bromopurine (e.g., 8-Bromoadenosine) reaction Nucleophilic Aromatic Substitution (Heat, 80-90 °C) start->reaction reagents Aryl Thiol (R-SH) Base (K₂CO₃) Solvent (DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product 8-(Arylthio)purine Analog (Final Product) purification->product

Caption: General workflow for the synthesis of 8-thiopurine analogs.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The true value of 8-thiopurine analogs lies in the tunability of their biological activity through modification of the substituent attached to the sulfur atom. While much of the historical literature focuses on C6- and C2-substituted thiopurines, the principles of SAR are broadly applicable and provide a logical framework for designing novel C8-substituted compounds.

Anticancer Activity

Thiopurines are foundational drugs in the treatment of acute lymphoblastic leukemia.[13] The introduction of various thio-linked side chains has been explored to enhance potency and overcome resistance. Studies on various thiosubstituted purines have shown that the nature of the substituent dramatically impacts anticancer efficacy. For example, in a study of various substituted thiopurines, a 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine derivative (5b) demonstrated potent activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines, with an efficacy similar to cisplatin.[14] This highlights that bulky, functionalized side chains can be well-tolerated and may enhance cytotoxic effects.

Compound ClassSubstituent TypeObserved Anticancer ActivityReference
Azathioprine Analogs2- or 6-substituted imidazolylthioMore active than azathioprine against SNB-19 and C-32 cell lines.[14]
DialkylaminoalkylthiopurinesAminoalkyl chainsGood activity against glioblastoma (SNB-19) cell line (EC₅₀ < 10 µg/ml).[14]
PyrrolidinobutynylthiopurinesAlkynyl with heterocyclic ringMost potent compound tested against SNB-19 and C-32 cell lines.[14]
Tricyclic Thiopurine AnalogsFused etheno ring systemDisplayed anticancer activity against HeLa cells, unlike their non-thionated precursors.[13][15][16]

Causality: The addition of lipophilic and hydrogen-bonding capable groups can enhance interactions with target enzymes or improve cell membrane permeability. The introduction of rigid structures like alkynes or additional rings can orient the molecule within a binding pocket to maximize inhibitory activity.[13]

Immunosuppression in Autoimmune Diseases

Thiopurines are widely used to maintain remission in inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis.[17][18] Their steroid-sparing effect is a major clinical benefit.[19] The mechanism relies on inducing apoptosis in hyperactive T-cells. However, the delayed onset of action and potential for toxicity limit their use.[9]

This has spurred the development of "designer" thiopurine analogs aimed at optimizing this immunosuppressive effect. Research has focused on creating analogs that more rapidly and potently inhibit the Vav1/Rac1 signaling pathway in lymphocytes. One study identified a novel analog, denoted B-0N, which induced stronger and earlier T-cell apoptosis compared to 6-mercaptopurine.[9] Importantly, this enhanced immunosuppressive activity was associated with decreased myelo- and hepatotoxicity in preclinical models, demonstrating a successful uncoupling of therapeutic effect from adverse events.[9]

Causality: Modifications that increase the affinity of the resulting 6-TGTP metabolite for Rac1, or that alter the metabolic flux to favor 6-TGN production over 6-MMP production, can lead to a more favorable therapeutic window. The B-0N compound likely achieves this by accelerating the inhibition of Rac1 activity, leading to a more efficient and targeted immunosuppressive outcome.[9]

Toxicology and Clinical Management

The primary dose-limiting toxicities of thiopurines are myelosuppression (low blood cell counts) and hepatotoxicity (liver damage).[7] As discussed, these are directly linked to the levels of specific metabolites.

  • Myelosuppression: Associated with high levels of 6-TGNs.[7][11]

  • Hepatotoxicity: Associated with high levels of 6-MMPR.[7][8]

A meta-analysis established a clear relationship between metabolite levels and adverse events, confirming that therapeutic drug monitoring (TDM) can be a valuable tool to prevent toxicity.[7] For example, the odds ratio for developing leukopenia was 4.63 in patients with elevated 6-TGN levels.[7]

Pharmacogenomic Considerations: Pre-treatment genetic screening for variants in TPMT and NUDT15 is now standard of care in many jurisdictions. This practice is a prime example of personalized medicine, allowing for dose adjustments or alternative therapy choices to prevent severe adverse reactions.

GeneFunctionImpact of DeficiencyPatient Population
TPMT Methylates thiopurines (inactivation pathway)Shifts metabolism towards high 6-TGNs, causing severe myelotoxicity.Primarily Caucasians
NUDT15 Degrades active 6-TGNs (inactivation pathway)Impairs breakdown of active metabolites, causing severe myelotoxicity.Primarily Asians

By understanding a patient's genetic makeup, clinicians can better predict their metabolic profile and tailor thiopurine therapy to maximize efficacy while minimizing the risk of life-threatening toxicity.[8][11]

Conclusion and Future Directions

Substituted 8-thiopurine analogs represent a promising frontier in the evolution of purine-based therapeutics. The C8 position serves as a versatile anchor point for chemical modification, enabling the systematic optimization of pharmacological properties. By leveraging modern synthetic chemistry and a deep understanding of thiopurine metabolism, it is possible to design novel analogs that exhibit enhanced potency, improved selectivity, and a more favorable safety profile compared to their predecessors.

Future research in this area should focus on several key objectives:

  • Systematic Library Synthesis: The creation and screening of diverse libraries of 8-thiopurine analogs with a wide range of substituents to build more comprehensive Structure-Activity Relationship models.

  • Mechanism-Based Design: Designing analogs that specifically favor the immunosuppressive Rac1-inhibitory pathway while minimizing incorporation into DNA, potentially separating the immunomodulatory and cytotoxic effects.

  • Metabolic Engineering: Developing analogs that are poor substrates for TPMT but are still efficiently converted to active 6-TGNs, which could reduce hepatotoxicity risk in patients who preferentially produce 6-MMP ("shunters").

  • Targeted Delivery: Exploring drug delivery systems, such as nanoparticles or liposomes, to deliver thiopurine analogs specifically to target tissues like inflamed gut mucosa or tumors, thereby increasing local efficacy and reducing systemic toxicity.[20]

The foundation laid by decades of research into 6-thiopurines provides a robust framework for the rational design of these next-generation compounds. By continuing to explore the chemical space around the purine core, the scientific community is well-positioned to develop safer and more effective treatments for cancer and autoimmune diseases.

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  • Chande, N., et al. (2016). Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. Frontiers in Pharmacology, 7, 50. [Link]

  • Kariyawasam, V. C., & Selinger, C. P. (2018). Use of thiopurines in inflammatory bowel disease: an update. Journal of Gastroenterology and Hepatology, 33(3), 585–595. [Link]

  • Lee, J. C. Y., et al. (2019). Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. Frontiers in Pharmacology, 10, 1424. [Link]

  • Moss, A. C., & Friedman, S. (2020). Evolving Considerations for Thiopurine Therapy for Inflammatory Bowel Diseases-A Clinical Practice Update. Gastroenterology, 158(5), 1195-1199. [Link]

  • Sahasranaman, S., et al. (2008). Clinical pharmacology and pharmacogenetics of thiopurines. European Journal of Clinical Pharmacology, 64(8), 753–767. [Link]

  • ResearchGate. (2005). Structure–activity relationship of thiopyrimidines as mGluR5 antagonists. [Link]

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Navigating the Synthesis and Procurement of 2-((6-Amino-9H-purin-8-yl)thio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity

The target molecule, 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid, is a derivative of adenine, functionalized at the 8-position with a thioether-linked propanoic acid. The core heterocyclic structure is 6-Amino-9H-purine-8-thiol, also known as 8-mercaptoadenine or 8-thioadenine.

Key Starting Material: 6-Amino-9H-purine-8-thiol CAS Number: 7390-62-7[1]

This commercially available precursor is the logical starting point for the synthesis of the desired product.

Procurement of Starting Materials and Custom Synthesis Services

While this compound is not a standard catalog item, the starting material, 6-Amino-9H-purine-8-thiol, can be sourced from several chemical suppliers. For researchers who prefer to outsource the synthesis, a number of companies specialize in the custom synthesis of purine derivatives and other complex organic molecules.

Table 1: Chemical Suppliers for Starting Materials and Custom Synthesis

SupplierServiceWebsite
Sigma-Aldrich (Merck)Supplier of 6-Amino-9H-purine-8-thiol
BOC SciencesCustom Purine Synthesis[]
Simson Pharma LimitedSupplier of Purine Derivatives and Custom Synthesis
Santa Cruz BiotechnologySupplier of Purine Derivatives
MedChemExpressSupplier of Nucleoside Derivatives

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic substitution reaction involving the thiol group of 6-Amino-9H-purine-8-thiol and a suitable 2-halopropanoic acid. The following protocol is a generalized procedure based on established methods for the S-alkylation of thiols.

Reaction Scheme:

G A 6-Amino-9H-purine-8-thiol C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Bromopropanoic Acid B->C

Caption: Reaction scheme for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 1 equivalent of 6-Amino-9H-purine-8-thiol (CAS: 7390-62-7) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the thiol and form the more nucleophilic thiolate. Stir the mixture at room temperature for 30-60 minutes.

    • In a separate flask, dissolve 1 to 1.2 equivalents of 2-bromopropanoic acid in a small amount of DMF.

  • Reaction:

    • Slowly add the 2-bromopropanoic acid solution to the stirred suspension of the purine thiolate at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material. The reaction is typically allowed to proceed for 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

    • The solvent (DMF) can be removed under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

    • The fractions containing the desired product are collected and the solvent is evaporated to yield the final compound.

Experimental Workflow Diagram:

G A Dissolve 6-Amino-9H-purine-8-thiol in DMF B Add Base (e.g., K2CO3) A->B C Stir at Room Temperature B->C D Add 2-Bromopropanoic Acid Solution C->D E Monitor Reaction by TLC/HPLC D->E F Neutralize with Acid E->F Reaction Complete G Remove Solvent F->G H Purify by Column Chromatography G->H I Characterize Final Product H->I

Caption: Step-by-step workflow for the synthesis and purification.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful attachment of the propanoic acid moiety.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

While this compound is not a commercially available stock item, it can be reliably synthesized in a laboratory setting. This guide provides researchers with the necessary information to either procure the starting materials for an in-house synthesis or to engage a custom synthesis provider. The proposed synthetic protocol, based on well-established chemical principles, offers a clear pathway to obtaining this valuable research compound.

References

  • MySkinRecipes. 6-Amino-9H-Purine-8-Thiol. [Link]

  • Google Patents.
  • RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]

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Methodological & Application

Application Note & Protocols: In Vitro Assay Development with 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Purine analogs are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, antiviral, and immunosuppressive effects.[1] Their structural similarity to endogenous purine nucleobases allows them to interact with a variety of cellular targets, thereby modulating critical biological pathways.[1][2] This document provides a comprehensive guide for the in vitro characterization of a novel purine derivative, 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid. As a Senior Application Scientist, the following protocols and application notes are designed to provide a robust framework for researchers, scientists, and drug development professionals to elucidate the compound's biological activity. The experimental choices are explained to ensure a thorough understanding of the underlying principles, and the protocols are designed to be self-validating.

The core structure of this compound, featuring an adenine core, suggests potential interactions with ATP-binding sites in enzymes, such as kinases, or interference with nucleic acid synthesis.[3][4] Therefore, the proposed assay cascade will begin with a broad assessment of cytotoxicity, followed by more specific investigations into its potential as a kinase inhibitor and its immunomodulatory effects.

Compound Information

Compound Name This compound
Molecular Formula C₈H₉N₅O₂S
Molecular Weight 239.26 g/mol [5]
Structure A purine core with an amino group at position 6 and a propanoic acid-thioether linkage at position 8.

Experimental Workflow Overview

The following diagram outlines the proposed experimental workflow for the in vitro characterization of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Downstream Analysis compound_prep Compound Preparation (Solubilization & Dilution) cell_viability Cell Viability/Cytotoxicity Assay (MTT Assay) compound_prep->cell_viability ic50_determination IC50 Determination cell_viability->ic50_determination kinase_inhibition Kinase Inhibition Assay (Biochemical) ic50_determination->kinase_inhibition If cytotoxic immunomodulation Immunomodulation Assay (T-Cell Proliferation) ic50_determination->immunomodulation If cytotoxic apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) kinase_inhibition->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis immunomodulation->cell_cycle_analysis

Caption: A proposed experimental workflow for the in vitro characterization of the compound.

Phase 1: Initial Screening - Cytotoxicity Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of its potency and therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.

  • Cell Treatment: The following day, remove the medium and treat the cells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

Expected Results and Interpretation: The results will indicate the concentration at which the compound reduces cell viability by 50% (IC₅₀). This value is a critical metric for comparing the potency of different compounds.

Compound Concentration (µM) Absorbance (570 nm) % Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
100.8568.0
500.6249.6
1000.3024.0
2000.1512.0

IC₅₀ Value: From the representative data above, the IC₅₀ value would be approximately 50 µM.

Phase 2: Mechanistic Assays

Based on the cytotoxic profile, the next phase involves investigating the potential mechanism of action. Given its purine structure, kinase inhibition and immunomodulation are plausible pathways.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

Principle: Many purine analogs function as ATP-competitive kinase inhibitors.[3] This assay biochemically measures the ability of the test compound to inhibit the activity of a specific kinase. The output is often the phosphorylation of a substrate, which can be quantified using various methods (e.g., radioactivity, fluorescence, luminescence).

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin A, EGFR)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect: Add the detection reagent to stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Protocol 3: T-Cell Proliferation Assay (Immunomodulation)

Principle: Purine synthesis inhibitors can suppress the proliferation of immune cells like T-lymphocytes.[7] This assay measures the effect of the compound on T-cell proliferation, often induced by a mitogen like Phytohaemagglutinin (PHA).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Phytohaemagglutinin (PHA)

  • This compound

  • Cell proliferation reagent (e.g., CFSE or BrdU)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood.

  • Cell Staining (Optional with CFSE): Label the cells with CFSE, a fluorescent dye that is diluted with each cell division.

  • Cell Plating and Treatment: Plate the cells in a 96-well plate and treat them with various concentrations of the test compound.

  • Stimulation: Add PHA to stimulate T-cell proliferation. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO₂.

  • Analysis:

    • CFSE: Analyze the dilution of the CFSE signal by flow cytometry.

    • BrdU: Add BrdU, incubate, and then use an anti-BrdU antibody to detect incorporated BrdU via ELISA or flow cytometry.

  • Data Interpretation: A reduction in T-cell proliferation in the presence of the compound suggests immunosuppressive activity.

Phase 3: Downstream Cellular Analysis

If the compound demonstrates significant cytotoxicity, further assays can elucidate the mode of cell death.

Potential Downstream Signaling Pathway

signaling_pathway compound This compound kinase Protein Kinase (e.g., CDK, EGFR) compound->kinase Inhibition cell_cycle Cell Cycle Arrest (G1/S or G2/M) kinase->cell_cycle Regulation apoptosis Apoptosis cell_cycle->apoptosis Induction

Caption: A potential signaling pathway affected by the purine analog.

Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Treated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[6]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[6]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Conclusion

This application note provides a structured and scientifically grounded approach to the initial in vitro characterization of this compound. By following these detailed protocols, researchers can obtain valuable data on the compound's cytotoxicity, potential mechanisms of action, and its effects on key cellular processes. The insights gained from these assays will be instrumental in guiding further preclinical development of this novel purine derivative.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Purine Nucleoside Analogs in Oncology Research.
  • Klenow, H. (1952). The enzymic oxidation and assay of adenine. Biochemical Journal, 50(3), 404–407. [Link]

  • PubMed. (n.d.).
  • Kaur, G., et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Journal of the Indian Chemical Society.
  • Kahan, B. D., et al. (2010). Comparative In Vitro Studies on the Immunosuppressive Effects of Purine and Pyrimidine Synthesis Inhibitors. Transplantation, 53(3), 593-603. [Link]

  • Laufer, S. A., et al. (2006). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 49(23), 6930-6939. [Link]

  • MedChemExpress. (n.d.). Adenine (Standard).
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  • Sinfoo Biotech. (n.d.). 2-[(6-amino-9-benzyl-9h-purin-8-yl)thio]-propanoic acid. [Link]

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Application Note & Protocol: Quantitative Analysis of 2-((6-Amino-9H-purin-8-yl)thio)propanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid, a novel purine analog of interest in pharmacological research, in human plasma. The methodology leverages the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a complete protocol from sample preparation through to data analysis, grounded in established principles of bioanalytical method validation. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic and metabolic studies of this compound.

Introduction: The Rationale for a Targeted Analytical Method

This compound is a compound of emerging interest, belonging to the class of 8-thiopurine analogs. Thiopurine derivatives are a cornerstone in the treatment of various diseases, including inflammatory bowel disease and certain types of cancer.[1] The efficacy and toxicity of these drugs are closely linked to their metabolism and the resulting concentrations of their metabolites in biological fluids.[1][2] Therefore, the ability to accurately quantify novel analogs like this compound in biological matrices is paramount for elucidating its pharmacokinetic profile, understanding its mechanism of action, and ensuring its safe and effective development as a potential therapeutic agent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its unparalleled sensitivity, specificity, and wide dynamic range.[3][4] This application note outlines a proposed LC-MS/MS method, designed to be validated in accordance with regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[5][6][7]

Materials and Reagents

For successful implementation of this protocol, all reagents should be of analytical or LC-MS grade.

  • Analyte: this compound analytical standard (≥98% purity).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-¹³C₃,¹⁵N₁) is highly recommended. If unavailable, a structurally similar compound with distinct mass-to-charge ratio (m/z) and similar chromatographic behavior, such as 3-((6-Amino-9H-purin-8-yl)thio)propanoic acid[8], may be used after careful validation.

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade).

  • Additives: Formic acid (LC-MS grade).

  • Biological Matrix: Human plasma (with K₂EDTA as anticoagulant), sourced from qualified vendors.

  • Reagents for Sample Preparation: Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation.[1][9]

Proposed LC-MS/MS Instrumentation and Conditions

The following instrumental setup is proposed as a starting point for method development. Optimization will be necessary to achieve desired performance characteristics.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point for separating purine metabolites.[3]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution is recommended to ensure good peak shape and separation from matrix components. An example is provided in the table below.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Time (min)% Mobile Phase B
0.05
2.595
3.595
3.65
5.05
Tandem Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: Based on the structure of this compound (Molecular Weight: ~255.27 g/mol ), the protonated molecule [M+H]⁺ would be approximately m/z 256.3. Fragmentation would likely involve the loss of the propanoic acid side chain or cleavage within the purine ring structure.[10][11]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 256.3To be determined empiricallyTo be optimized
Internal Standard Dependent on IS choiceTo be determined empiricallyTo be optimized

Note on MRM Optimization: The optimal precursor and product ions, as well as collision energies, must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Step-by-Step Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the analytical standards of the analyte and internal standard. Dissolve in a suitable solvent (e.g., Methanol or DMSO) to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) Acetonitrile:Water to create working solutions for calibration standards and quality controls.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[2][12]

Caption: Workflow for plasma sample preparation using protein precipitation.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike known concentrations of the analyte working solutions into blank human plasma to prepare a calibration curve typically consisting of 8-10 non-zero concentrations.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low, Medium, and High.

Method Validation

A rigorous validation process is essential to ensure the reliability of the bioanalytical data.[5] The method should be validated according to the principles outlined in the FDA and ICH guidelines.[6][7][13]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% for LLOQ)
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; Accuracy and Precision within ±20%
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Recovery The extraction efficiency of the analytical method.Consistent and reproducible across the concentration range.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentrations should be within ±15% of the initial concentration.

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards. A weighted (e.g., 1/x² or 1/x) linear regression is typically used to fit the data.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quantification raw_data Raw LC-MS/MS Data peak_integration Peak Integration (Analyte & IS) raw_data->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Generate Calibration Curve area_ratio->calibration_curve concentration Calculate Unknown Concentrations calibration_curve->concentration

Caption: Logical flow for data analysis and quantification.

Conclusion

This application note provides a detailed framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol, incorporating protein precipitation for sample cleanup and tandem mass spectrometry for detection, offers a sensitive and selective approach crucial for pharmacokinetic and toxicokinetic studies. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data to support drug development programs.

References

  • Vertex AI Search. (2025).
  • Benchchem. (n.d.). Technical Support Center: Quantification of 3,6-Dimethyl-3H-purine in Biological Samples.
  • Vertex AI Search. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Purine Analogs.
  • de Abreu, R. A., van Gennip, A. H., & Bökkerink, J. P. (1996). Sample preparation for the determination of purine nucleotide analogues in tissues.
  • Vertex AI Search. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2015).
  • FDA. (n.d.). Q14 Analytical Procedure Development.
  • Yuan, Y., Jiang, M., Zhang, H., Liu, J., Zhang, M., & Hu, P. (2019). Simultaneous quantification of urinary purines and creatinine by ultra high performance liquid chromatography with ultraviolet spectroscopy and quadrupole time-of-flight mass spectrometry: Method development, validation, and application to gout study.
  • Benchchem. (n.d.). Application Note: Quantification of Uric Acid in Biological Matrices using a Validated LC-MS/MS Method with Uric Acid-¹⁵N₂.
  • Google Patents. (n.d.). Assays for detection of purine metabolites.
  • Wang, L., et al. (2014). New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. Analytical and Bioanalytical Chemistry, 406(22), 5293-5302.
  • Liu, Z., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
  • Zhang, L., et al. (2011). Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 778-784.
  • DrAtkins. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].
  • Cooks, R. G., et al. (2024). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. Analytical Chemistry.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid.
  • Sigma-Aldrich. (n.d.). Propionic acid analytical standard.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
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Application Notes and Protocols for the In Vivo Formulation of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This comprehensive guide provides a detailed framework for the formulation of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid for in vivo research. Recognizing the unique challenges posed by purine analogs, this document elucidates the critical physicochemical principles and provides step-by-step protocols to develop stable and effective formulations for preclinical studies. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable pharmacological data.

Introduction: The Scientific Imperative for a Robust Formulation

This compound is a purine analog with significant potential in various therapeutic areas.[1][2] The translation of its promising in vitro activity to reliable in vivo efficacy is critically dependent on the development of a suitable formulation that ensures adequate bioavailability and stability. Purine derivatives often exhibit challenging physicochemical properties, such as poor aqueous solubility, which can hinder their preclinical development.[3] This guide addresses these challenges by providing a systematic approach to formulation development, grounded in the principles of pharmaceutical sciences.

The core objective of any formulation for in vivo studies is to deliver a precise dose of the active pharmaceutical ingredient (API) to the target site in a consistent and reproducible manner. An inadequate formulation can lead to erroneous pharmacokinetic and pharmacodynamic data, potentially causing a promising compound to be prematurely discarded. Therefore, the protocols detailed in this document emphasize a thorough understanding of the compound's properties and a rational approach to vehicle selection and preparation.

Physicochemical Characterization: The Foundation of Formulation Development

A comprehensive understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on its chemical structure and data from closely related analogs.

Key Structural Features and Inferred Properties:

  • Purine Core: The 6-aminopurine (adenine) scaffold provides a basis for its biological activity and also contributes to its potential for hydrogen bonding.

  • Thioether Linkage: The thioether bond at the 8-position can be susceptible to oxidation, a critical consideration for long-term stability.

  • Propanoic Acid Moiety: The presence of a carboxylic acid group makes the molecule an acidic compound . This is the most critical feature for formulation, as its ionization state, and therefore its solubility, will be highly dependent on the pH of the vehicle.[4][5] The pKa of propionic acid is approximately 4.87.[6] While the purine ring may slightly alter this value, it provides a crucial starting point for pH adjustment strategies.

A closely related compound, 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid, has a reported aqueous solubility of >35.9 µg/mL at pH 7.4.[7] This suggests that achieving physiologically relevant concentrations in a neutral aqueous solution may be challenging and likely require formulation aids.

Formulation Strategy: A Multi-pronged Approach

Given the anticipated low intrinsic aqueous solubility of this compound, a multi-pronged formulation strategy is recommended. The primary approaches will involve pH adjustment, the use of co-solvents, and potentially the inclusion of solubilizing excipients.

pH Adjustment: Leveraging the Acidic Nature of the Molecule

The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation.[4][5] For an acidic compound like this compound, its solubility increases as the pH of the solution rises above its pKa. This is because the carboxylic acid group deprotonates to form a more soluble carboxylate salt.

The Henderson-Hasselbalch Equation for an Acidic Compound:

pH = pKa + log ([A⁻] / [HA])

Where:

  • pH is the pH of the solution.

  • pKa is the acid dissociation constant of the compound.

  • [A⁻] is the concentration of the ionized (deprotonated) form.

  • [HA] is the concentration of the non-ionized (protonated) form.

By adjusting the pH of the formulation vehicle to be at least 1-2 units above the pKa of the propanoic acid moiety, a significant increase in solubility can be expected.

Co-solvents: Enhancing Solubilization

In cases where pH adjustment alone is insufficient to achieve the desired concentration, the use of co-solvents is a common and effective strategy.[8][9] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of hydrophobic compounds.

Commonly Used Co-solvents for In Vivo Studies:

  • Propylene Glycol (PG): A versatile and commonly used co-solvent.

  • Polyethylene Glycol (PEG) 300/400: Another widely used co-solvent with a good safety profile at appropriate concentrations.

  • Ethanol: Can be used in low concentrations, but its potential for pharmacological effects must be considered.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use should be minimized due to its potential for toxicity and its ability to affect the activity of other compounds.[10] For in vivo studies, the final concentration of DMSO should ideally be kept below 5-10%.

The selection and concentration of co-solvents must be carefully considered to avoid vehicle-induced toxicity or pharmacological effects that could confound the experimental results.

Experimental Protocols

The following protocols provide a step-by-step guide to developing a suitable formulation for this compound. It is imperative that all formulations intended for in vivo use are prepared under sterile conditions.

Protocol 1: Aqueous Formulation with pH Adjustment

This protocol is the recommended starting point due to its simplicity and physiological compatibility.

Materials:

  • This compound

  • Sterile Water for Injection (WFI)

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile 0.22 µm syringe filters

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound in a sterile vial.

  • Initial Suspension: Add a small volume of sterile WFI to the vial to create a suspension.

  • pH Adjustment for Solubilization: While stirring, slowly add 0.1 N NaOH dropwise to the suspension. Monitor the pH of the solution. The compound should dissolve as the pH increases. Aim for a final pH between 7.0 and 8.0 for intravenous administration.[11]

  • Final Volume Adjustment: Once the compound is fully dissolved, add sterile PBS to reach the final desired concentration.

  • Final pH Check and Adjustment: Check the final pH of the solution and adjust with 0.1 N HCl or 0.1 N NaOH if necessary.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile final container.

  • Visual Inspection: Before administration, visually inspect the solution for any particulates or precipitation.

Protocol 2: Co-solvent Formulation

This protocol should be employed if the desired concentration cannot be achieved with pH adjustment alone.

Materials:

  • This compound

  • Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound in a sterile vial.

  • Dissolution in Co-solvent: Add a minimal amount of the chosen co-solvent (e.g., 10-20% of the final volume) to the vial and vortex or sonicate until the compound is fully dissolved.

  • Addition of Aqueous Vehicle: Slowly add the sterile saline or D5W to the co-solvent solution while stirring. It is crucial to add the aqueous phase to the organic phase to minimize the risk of precipitation.

  • Final Volume Adjustment: Bring the solution to the final desired volume with the aqueous vehicle.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a sterile final container.

  • Visual Inspection: Carefully inspect the final formulation for any signs of precipitation or phase separation.

Table 1: Recommended Starting Vehicle Compositions

Formulation IDVehicle CompositionTarget Concentration Range (estimated)Route of Administration
F1Sterile PBS, pH 7.41-5 mg/mLIV, IP, SC
F210% PG in Sterile Saline5-10 mg/mLIV, IP
F320% PEG 400 in Sterile Saline5-15 mg/mLIV, IP
F45% DMSO, 10% PEG 400 in D5W>15 mg/mLIV, IP

Note: These are starting recommendations. The optimal formulation will depend on the specific dose required for the in vivo study.

Stability Considerations

The stability of the final formulation is paramount for ensuring accurate dosing. Thiopurine derivatives can be susceptible to degradation, particularly at non-optimal pH and in the presence of light.[3]

Recommendations for Stability Assessment:

  • Short-Term Stability: Prepare the formulation and store it at room temperature and 4°C. Visually inspect for precipitation at regular intervals (e.g., 1, 4, and 24 hours).

  • Freeze-Thaw Stability: If the formulation needs to be stored frozen, assess its stability after at least three freeze-thaw cycles.

  • Chemical Stability: For longer-term studies, it is advisable to assess the chemical stability of the compound in the chosen vehicle using a suitable analytical method such as HPLC.

Visualization of the Formulation Workflow

FormulationWorkflow cluster_Preparation Preparation cluster_Vehicle Vehicle Addition cluster_Finalization Finalization weigh Weigh Compound suspend Suspend in WFI weigh->suspend Aqueous Method dissolve_cosolvent Dissolve in Co-solvent weigh->dissolve_cosolvent Co-solvent Method dissolve_ph Dissolve with pH Adjustment suspend->dissolve_ph add_pbs Add PBS dissolve_ph->add_pbs add_aqueous Add Aqueous Vehicle dissolve_cosolvent->add_aqueous final_ph Final pH Check add_pbs->final_ph sterile_filter Sterile Filtration add_aqueous->sterile_filter final_ph->sterile_filter inspect Visual Inspection sterile_filter->inspect administer Administer inspect->administer

Caption: Formulation Workflow Diagram

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a well-characterized and stable formulation. By systematically evaluating the solubility of the compound and employing the protocols outlined in this guide, researchers can develop formulations that are both effective and reproducible. It is recommended to start with the simplest aqueous formulation and progress to co-solvent systems only if necessary. Careful attention to pH, sterility, and stability will ensure the generation of high-quality data and facilitate the advancement of this promising therapeutic candidate.

References

  • Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. PubMed Central. Available at: [Link]

  • Considerations in Formulation Development of Injectable Solutions. Drug Development & Delivery. Available at: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. National Institutes of Health. Available at: [Link]

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Application of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of purine-based chemical probes in proteomics, using 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid as a foundational scaffold.

Introduction: A Versatile Scaffold for Exploring the Proteome

The compound this compound represents a powerful and versatile chemical scaffold for the development of probes in chemical proteomics. Its structure is composed of two key features:

  • A Purine Core: The 6-aminopurine (adenine) moiety is a privileged structure in biology, mimicking the essential cellular metabolites adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This allows it to serve as an affinity label for a broad range of proteins that bind these nucleotides, including protein kinases, metabolic enzymes, and G-proteins.

  • A Thio-propanoic Acid Linker: The thioether linkage at the 8-position provides a stable connection to a propanoic acid arm. This linker serves as a crucial chemical handle, allowing for the attachment of reporter tags, reactive groups, or immobilization onto solid supports without significantly disrupting the binding of the purine core to its target proteins.

While not extensively documented under its formal chemical name, this scaffold is emblematic of probes used in Activity-Based Protein Profiling (ABPP) and other chemical proteomics techniques designed for target identification, validation, and drug discovery.[1][2][3] This guide outlines two primary, scientifically-grounded applications for this scaffold: Affinity-Based Target Identification and as a precursor for developing Covalent Probes for competitive profiling.

Application 1: Affinity-Based Target Identification

In this application, the compound is immobilized on a solid support to act as "bait" for capturing interacting proteins from a complex biological sample, such as a cell lysate. The principle relies on the non-covalent, affinity-based interaction between the purine headgroup and the nucleotide-binding pockets of target proteins.

Workflow for Affinity-Based Pulldown

The overall experimental process involves immobilizing the probe, incubating it with a protein lysate, washing away non-specific binders, and eluting the captured proteins for identification by mass spectrometry.

cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis p1 Synthesize Amine-Reactive NHS-ester of Probe p2 Couple Probe to Amine-Functionalized Beads p1->p2 EDC/NHS Chemistry e2 Incubate Lysate with Probe-Coupled Beads p2->e2 Affinity Matrix e1 Prepare Cell Lysate e1->e2 e3 Wash Beads to Remove Non-Specific Binders e2->e3 e4 Elute Bound Proteins e3->e4 a1 On-Bead or In-Solution Trypsin Digestion e4->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis: Identify & Quantify Proteins a2->a3

Caption: Workflow for affinity-based protein capture and identification.

Detailed Protocol: Affinity-Based Pulldown

Rationale: This protocol is designed to identify proteins that bind to the purine scaffold. A critical component is the use of control beads (without the probe) to distinguish true binders from proteins that non-specifically adhere to the matrix.

Materials:

  • This compound

  • Amine-functionalized agarose or magnetic beads (e.g., NHS-activated Sepharose or Dynabeads™ Amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Wash buffer (e.g., lysis buffer with lower detergent, 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE loading buffer)

  • Protein quantitation assay (e.g., BCA)

  • Mass spectrometry-grade trypsin

Procedure:

  • Probe Immobilization:

    • Activate the carboxylic acid of the probe using EDC/Sulfo-NHS chemistry according to the manufacturer's protocol.

    • Covalently couple the activated probe to amine-functionalized beads. Aim for a final concentration of 10-50 µg of probe per µL of bead slurry.

    • Quench any unreacted sites on the beads with a small amine (e.g., Tris or ethanolamine).

    • Prepare control beads by performing the same quenching step on beads that have not been exposed to the probe.

  • Lysate Preparation:

    • Harvest cultured cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Affinity Pulldown:

    • Pre-clear the lysate by incubating with control beads for 1 hour at 4°C to minimize non-specific binding.

    • Incubate 1-5 mg of pre-cleared protein lysate with 50 µL of probe-coupled beads (and a parallel control with control beads) for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. This step is critical for removing weakly interacting and non-specific proteins.

  • Elution and Digestion for Mass Spectrometry:

    • Elute bound proteins using an appropriate elution buffer. For harsh elution, use SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

    • For direct MS analysis, perform on-bead digestion. Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.[4]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). True binding partners should be significantly enriched on the probe-coupled beads compared to the control beads.

Application 2: Covalent Probe for Competitive Profiling

A more advanced application involves modifying the scaffold to create a covalent, activity-based probe (ABP).[1][5] This is achieved by functionalizing the propanoic acid linker with two key moieties:

  • A Reactive "Warhead": An electrophilic group (e.g., an acrylamide or chloroacetamide) is added to react covalently with nucleophilic amino acid residues (typically cysteine) near the probe's binding site.[6][7]

  • A Reporter Tag: A small, bioorthogonal handle (e.g., a terminal alkyne or azide) is included for subsequent "click chemistry" ligation to a fluorescent dye or biotin for visualization and enrichment.[8][9]

This covalent probe can be used in competitive profiling experiments to assess the target engagement and selectivity of other, non-tagged inhibitor compounds.[10][11]

Workflow for Competitive Covalent Profiling

This workflow allows for the proteome-wide assessment of an inhibitor's selectivity by measuring its ability to prevent the binding of the broad-spectrum covalent probe.

cluster_cell Cell Treatment cluster_click Click Chemistry & Enrichment cluster_analysis Analysis c1 Treat Intact Cells with Test Inhibitor (or DMSO) c2 Add Alkyne-Tagged Covalent Probe c1->c2 Competition c3 Lyse Cells c2->c3 k1 Add Azide-Biotin Tag via CuAAC Reaction c3->k1 k2 Enrich Biotinylated Proteins on Streptavidin Beads k1->k2 k3 Wash Beads k2->k3 a1 On-Bead Trypsin Digestion k3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis: Quantify Target Occupancy a2->a3

Caption: Workflow for competitive covalent probe profiling.

Detailed Protocol: Competitive Profiling

Rationale: This protocol identifies the targets of an unlabeled test inhibitor by quantifying how it prevents the labeling of proteins by a synthesized covalent probe. Proteins whose labeling is reduced in the presence of the inhibitor are its putative targets.

Materials:

  • Synthesized covalent probe (alkyne-functionalized purine scaffold with an acrylamide warhead).

  • Test inhibitor compound(s) and DMSO vehicle control.

  • Click chemistry reagents: Azide-biotin tag, CuSO₄, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

  • Streptavidin-coated magnetic beads.

  • Lysis, wash, and digestion buffers as described in Protocol 1.

Procedure:

  • Cell Treatment:

    • Culture cells to desired confluency.

    • Pre-treat cells with the test inhibitor at various concentrations (or with DMSO as a vehicle control) for 1-2 hours.

    • Add the alkyne-tagged covalent probe to the cells at a pre-determined concentration (typically 1-10 µM) and incubate for 1 hour. This probe will label proteins whose binding sites are not already occupied by the test inhibitor.

  • Lysis and Click Reaction:

    • Harvest and lyse the cells.

    • To the clarified lysate (1-2 mg of protein), add the click chemistry reaction cocktail (azide-biotin, CuSO₄, ligand, reducing agent). Incubate for 1 hour at room temperature. This reaction attaches a biotin handle to all proteins that were covalently labeled by the alkyne probe.[8]

  • Enrichment:

    • Add streptavidin beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with wash buffer containing a low concentration of SDS (e.g., 0.1%) to remove non-specifically bound proteins, followed by washes with buffers without detergent.

  • Sample Preparation and Analysis:

    • Perform on-bead tryptic digestion as described in Protocol 1.

    • Analyze peptides via LC-MS/MS.

  • Data Analysis:

    • Use quantitative proteomics software to compare the abundance of each identified protein between the inhibitor-treated samples and the DMSO control.

    • A significant reduction in the signal for a specific protein in the inhibitor-treated sample indicates that the test compound binds to and blocks the labeling of that protein by the covalent probe. This identifies it as a target of the test inhibitor.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clarity. The key is to distinguish specific interactions from background noise.

ParameterApplication 1: Affinity PulldownApplication 2: Competitive Profiling
Primary Goal De novo identification of binding partners.Target identification & selectivity profiling of a test compound.
Key Control Unfunctionalized "control" beads.DMSO vehicle pre-treatment.
Primary Metric Fold-enrichment of a protein on probe beads vs. control beads.Ratio of protein abundance in DMSO vs. inhibitor-treated sample.
Interpretation of a "Hit" High, statistically significant enrichment over background.Statistically significant, dose-dependent decrease in probe labeling.

Conclusion

The this compound scaffold is a powerful starting point for chemical proteomics research. As an affinity reagent, it can effectively capture nucleotide-binding proteins for initial discovery screens. When elaborated into a covalent probe, it becomes a sophisticated tool for high-resolution target engagement and selectivity studies in complex biological systems. The protocols described here provide a robust framework for leveraging this versatile chemical tool to advance our understanding of protein function and accelerate drug development.

References

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  • Tocmo, R., Veenstra, J. P., Huang, Y., & Johnson, J. J. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 21(3-4), e1900386. Available at: [Link]

  • Fang, T., Li, J., & Wang, D. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(21), 7255-7267. Available at: [Link]

  • Nakashima, R., & Tamura, S. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 18-30. Available at: [Link]

  • Poole, L. B. (2020). Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. Biochemistry, 59(5), 595-619. Available at: [Link]

  • Eagle, R., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. MedChemComm, 12(5), 933-942. Available at: [Link]

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  • Fleming, A. M., et al. (2023). Chemoproteomic profiling of 8-oxoguanosine-sensitive RNA-protein interactions. Nature Chemical Biology, 19(5), 583-592. Available at: [Link]

  • Wenzel, T., et al. (2017). Target identification of covalently binding drugs by activity-based protein profiling (ABPP). ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Stability of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid in different buffer systems.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid

Introduction

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The stability of this purine derivative is paramount for generating reproducible and reliable data. Its unique structure, featuring a thioether linkage on a purine core, presents specific stability challenges that must be carefully managed. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding the stability of this compound in various experimental settings.

General Stability & Handling

Q1: What are the primary factors that can cause degradation of this compound in a buffer system?

A1: The degradation of this compound is primarily influenced by three factors:

  • Oxidation: The thioether (-S-) linkage is the most susceptible part of the molecule. It can be oxidized by dissolved oxygen, reactive oxygen species (ROS), or trace metal contaminants in buffers to form sulfoxide and then sulfone derivatives.[1][2][3] This is often the most significant degradation pathway under physiological conditions.

  • pH-Mediated Hydrolysis: While the purine ring is relatively stable, extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of various bonds within the molecule. The stability of similar purine derivatives is known to be pH-dependent.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It is a standard practice in stability studies to assess photostability under controlled conditions.[6][7]

Q2: How should I prepare and store stock solutions to maximize stability?

A2: For maximum stability, follow these guidelines:

  • Solvent: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). This minimizes hydrolysis and oxidation.

  • Storage Temperature: Store stock solutions at -20°C or, for long-term storage (months), at -80°C.[8][9][10]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9][10]

  • Inert Atmosphere: When preparing aliquots, consider flushing the vials with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation.

Buffer System-Specific Issues

Q3: I'm observing a rapid loss of my compound in Phosphate-Buffered Saline (PBS) at pH 7.4. What's the likely cause and how can I fix it?

A3: Rapid degradation in PBS is most likely due to oxidation of the thioether group.[1][3] While PBS is a common physiological buffer, it does not protect against oxidation.

  • Causality: Standard PBS is typically saturated with atmospheric oxygen. The thioether sulfur atom can act as a nucleophile, attacking oxidizing agents like dissolved O2, hydrogen peroxide, or hypochlorite, leading to polar sulfoxide and sulfone products.[2][3]

  • Troubleshooting Steps:

    • De-gas the Buffer: Before adding the compound, thoroughly de-gas the PBS by sparging with nitrogen or argon for 15-20 minutes or by using vacuum sonication. This removes dissolved oxygen.

    • Add an Antioxidant: For experiments where it will not interfere, consider adding a mild antioxidant. A study on mercaptopurine suspension showed that adding ascorbic acid (vitamin C) at a concentration of 0.1% w/v significantly extended its shelf life.[11][12]

    • Use Freshly Prepared Buffer: Always use freshly prepared buffers made with high-purity water to minimize trace metal contaminants that can catalyze oxidation.

Q4: Can I use Tris buffer for my experiments? Are there any known incompatibilities?

A4: Tris (tris(hydroxymethyl)aminomethane) buffer can generally be used, but with caution.

  • Advantages: Tris is not phosphate-based and will not interfere with assays where phosphate is a variable. Its buffering range (pH 7.0-9.0) is suitable for many biological experiments.

  • Potential Issues:

    • pH Fluctuation: The pKa of Tris is highly temperature-dependent. A Tris buffer prepared at room temperature will have a significantly higher pH when used at 4°C and a lower pH at 37°C. Always adjust the pH at the temperature of your experiment.

    • Reactivity: While less common, the primary amine in Tris can potentially react with highly reactive compounds. For this specific purine derivative, direct reactivity is unlikely but should not be completely ruled out without experimental verification.

Q5: My experiment requires a pH below 6. Which buffer system do you recommend, and what are the stability risks?

A5: For acidic conditions (pH < 6), citrate or acetate buffers are recommended.

  • Recommended Buffers:

    • Citrate Buffer: Good buffering capacity between pH 3.0 and 6.2.

    • Acetate Buffer: Good buffering capacity between pH 3.6 and 5.6.

  • Stability Risks: The primary risk at acidic pH is acid-catalyzed hydrolysis . While the thioether bond is relatively stable to acid, the glycosidic bond in related purine nucleosides is susceptible. For this compound, acid could potentially weaken bonds in the purine ring system over long incubation periods. It is crucial to perform a preliminary stability test in your chosen acidic buffer for the duration of your experiment.[4]

Data Summary: Key Stability Factors

The following table summarizes the primary degradation pathways and recommended mitigation strategies when working with this compound.

Factor Primary Degradation Pathway Mechanism Recommended Mitigation Strategies
Oxidation Thioether → Sulfoxide → SulfoneNucleophilic attack by the sulfur atom on reactive oxygen species (ROS) like H₂O₂, O₂, or OCl⁻.[1][2][3]- De-gas buffers with N₂ or Ar.- Add antioxidants (e.g., 0.1% ascorbic acid).[11][12]- Work in an oxygen-controlled environment (glove box).
High pH (>8) Base-Catalyzed HydrolysisHydroxide ions can catalyze the cleavage of amide or other susceptible bonds. Purine ring integrity may be compromised.- Use buffers with appropriate pKa (e.g., Tris, HEPES).- Avoid unnecessarily high pH.- Limit incubation time.
Low pH (<6) Acid-Catalyzed HydrolysisProtons can catalyze the cleavage of bonds within the purine ring system.[4]- Use appropriate acidic buffers (Citrate, Acetate).- Perform pilot stability tests for the required duration.
Light Exposure PhotodegradationUV or high-intensity light can provide the energy to break chemical bonds.- Store solutions in amber vials or protect from light with aluminum foil.[11]- Minimize exposure during experimental setup.

Experimental Protocols

Protocol 1: Workflow for Buffer Selection and Stability Verification

This protocol provides a systematic approach to selecting an appropriate buffer and verifying the compound's stability for the duration of your experiment.

Buffer_Selection_Workflow A Define Experimental Needs (pH, Temperature, Duration) B Select Candidate Buffer (e.g., PBS, Tris, Citrate) A->B C Prepare Buffer and Compound Solution B->C D Incubate Under Experimental Conditions C->D E Analyze Samples via HPLC at Time Points (T=0, T=mid, T=end) D->E F Calculate % Remaining Parent Compound E->F G >90% Remaining? F->G H Proceed with Experiment G->H Yes I Troubleshoot: - De-gas buffer? - Add antioxidant? - Change buffer system? G->I No I->B

Caption: Decision workflow for selecting and validating a suitable buffer system.

Methodology:

  • Define Conditions: Clearly define the required pH, temperature, and total duration of your experiment.

  • Select Buffer: Choose a buffer system whose pKa is close to your target pH.

  • Prepare Solutions:

    • Prepare the chosen buffer using high-purity water. If oxidation is a concern, de-gas the buffer thoroughly.

    • Spike the buffer with this compound from a fresh stock solution to the final working concentration.

  • Incubation: Store the solution under the exact conditions of your planned experiment (temperature, light exposure).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), take an aliquot and analyze it using a validated stability-indicating HPLC method.[13][14] This is your baseline.

    • Take additional aliquots at intermediate time points and at the final time point of your experiment.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.

  • Decision: If more than 90-95% of the compound remains at the final time point, the buffer system is suitable. If significant degradation has occurred, proceed to troubleshooting steps as outlined in the diagram.[11]

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for developing a stability-indicating analytical method and understanding potential degradation pathways.[6][7][15]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) F Neutralize Samples (if applicable) A->F B Base Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidation (3% H₂O₂, RT) C->F D Thermal (80°C, Solid & Solution) G Analyze via HPLC-UV/MS D->G E Photolytic (UV/Vis Light Chamber) E->G F->G H Characterize Degradants G->H

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Prepare Samples: Prepare separate solutions of the compound in a suitable solvent (e.g., water:acetonitrile 50:50).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C. Take time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C. Take time points. Neutralize with HCl before analysis.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Take time points. The primary expected products are the sulfoxide and sulfone.[16]

    • Thermal Degradation: Expose both solid compound and a solution to high temperature (e.g., 80°C) for up to 72 hours.[17]

    • Photolytic Degradation: Expose a solution to a calibrated light source (e.g., Xenon lamp) as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a gradient HPLC method coupled with a UV-Vis (or PDA) and a Mass Spectrometry (MS) detector.

  • Evaluation:

    • The HPLC method is considered "stability-indicating" if it can resolve the parent peak from all major degradation peaks.

    • Use MS data to identify the mass of the degradants. An increase of +16 amu suggests sulfoxide formation; +32 amu suggests sulfone formation.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. Available from: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. Available from: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - PubMed Central. Available from: [Link]

  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. Available from: [Link]

  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Evaluation of the Stability of Mercaptopurine Suspension Compounded in a Commercial Vehicle and the Determination of an Appropriate Beyond-use Date. PubMed. Available from: [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules - ACS Publications. Available from: [Link]

  • Characterization of thioether compounds formed from alkaline degradation products of enflurane. PubMed. Available from: [Link]

  • Effect of buffer and antioxidant on stability of a mercaptopurine suspension. PubMed. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. Available from: [Link]

  • Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. PubMed. Available from: [Link]

  • Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. Available from: [Link]

  • Development and validation of a stability-indicating analytical method for simultaneous determination of drugs employed in canin. Semantic Scholar. Available from: [Link]

  • Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. Available from: [Link]

  • Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. NIH. Available from: [Link]

  • Effect of buffer and antioxidant on stability of a mercaptopurine suspension. ResearchGate. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. MDPI. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • Analytical, Formulation & Stability. AGC Biologics. Available from: [Link]

  • S-methyl-5'-thioadenosine degradation | Pathway. PubChem. Available from: [Link]

  • 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4. PubChem. Available from: [Link]

  • Scheme of putative pathways of adenine degradation. The parent adenine... ResearchGate. Available from: [Link]

  • Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing. PubMed Central. Available from: [Link]

  • Selective 8-oxo-rG stalling occurs in the catalytic core of polynucleotide phosphorylase (PNPase) during degradation. PubMed Central. Available from: [Link]

  • Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. PubMed. Available from: [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • A Method for the Acute and Rapid Degradation of Endogenous Proteins. PMC - NIH. Available from: [Link]

Sources

Troubleshooting inconsistent results in 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your experiments, ensure data reproducibility, and overcome common challenges encountered when working with this purine analog.

I. Introduction to this compound

This compound is a synthetic purine derivative. Like other thiopurine analogs, it is investigated for its potential biological activities, which may include roles as an antimetabolite or an inhibitor of specific enzymes in cellular pathways.[1] The propanoic acid side chain is incorporated to enhance aqueous solubility, a common challenge with purine-based compounds.[2] Understanding its chemical nature is key to designing robust experiments and interpreting results accurately.

Below is a summary of its key chemical properties:

PropertyValueSource
Molecular Formula C₈H₉N₅O₂S[3]
Molecular Weight 239.26 g/mol [3]
Appearance Typically a white to off-white solidGeneral chemical knowledge
Solubility Expected to have moderate aqueous solubility, pH-dependent[2]

II. Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent results are a common frustration in experimental biology. This section is designed as a logical workflow to help you diagnose and resolve issues you may be encountering.

Diagram: General Troubleshooting Workflow

G cluster_0 Start: Inconsistent Results cluster_1 Phase 1: Reagent & Compound Integrity cluster_2 Phase 2: Assay-Specific Issues cluster_3 Phase 3: Data Interpretation Start Inconsistent or Unexpected Results Observed Solubility Q1: Is the compound fully dissolved? Start->Solubility Stability Q2: Could the compound have degraded? Solubility->Stability [If Yes] QC Q3: Have you confirmed the purity of your stock? Stability->QC [If Yes] CellBased Q4: Are you seeing high variability in cell-based assays? QC->CellBased [If Purity Confirmed] InVitro Q5: Are your in vitro/biochemical results fluctuating? CellBased->InVitro [If applicable] Metabolism Q6: Could cellular metabolism be affecting the compound's activity? InVitro->Metabolism [If applicable]

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.

Q1: My results are inconsistent. How do I know if the compound is fully dissolved?

Answer: Poor solubility is a primary cause of inconsistent results. Even with the propanoic acid moiety, this compound's solubility is pH-dependent.

Underlying Cause: The purine ring system contains multiple nitrogen atoms that can be protonated or deprotonated, as does the carboxylic acid group. At its isoelectric point, the compound will have its lowest solubility.

Troubleshooting Steps:

  • Visual Inspection: After vortexing or sonicating, hold your stock solution vial against a light source. Do you see any visible particulates or a film on the vial walls? If so, it is not fully dissolved.

  • pH Adjustment: The carboxylic acid group suggests that solubility will increase at a pH above its pKa (typically ~4-5).

    • For cell culture, prepare a concentrated stock solution (e.g., 10-50 mM) in a slightly basic buffer like 50 mM Tris-HCl, pH 8.0, or by adding a small molar excess of NaOH.

    • Caution: Many biological buffers have a pH that varies with temperature.[4] Always adjust the pH at the temperature you will be using for your experiments.

  • Solvent Choice: If aqueous solubility remains an issue for high concentrations, consider preparing your primary stock in an organic solvent like DMSO, then making serial dilutions in your aqueous experimental buffer.

    • Best Practice: Always ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all samples, including vehicle controls.

Q2: I'm seeing a gradual loss of activity from my stock solution. Could the compound be degrading?

Answer: Yes, thio-purine compounds can be susceptible to degradation, particularly in aqueous solutions.

Underlying Cause: The thioether linkage (-S-) can be prone to oxidation, forming sulfoxides or sulfones, which may have different biological activities.[5] Additionally, prolonged storage in aqueous buffers, especially at non-optimal pH or temperature, can lead to hydrolysis.

Troubleshooting Steps:

  • Storage Conditions:

    • Solid Form: Store the solid compound at -20°C or below, protected from light and moisture.

    • Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO if possible. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C.

  • Working Solutions:

    • Prepare fresh working dilutions in your aqueous buffer immediately before each experiment. Do not store the compound in aqueous buffers for extended periods.

    • A study on thiopurine metabolites showed significant degradation in whole blood at 4°C after just a few days, highlighting the importance of fresh preparations.[1]

  • pH Considerations: The stability of related thiopurines has been shown to be pH-dependent.[6] It is advisable to evaluate the stability of your compound in your specific experimental buffer if you suspect degradation is a major issue.

Q3: How can I check the purity of my compound stock?

Answer: Verifying the purity of your compound is a critical step, especially if you are seeing unexpected or inconsistent results.

Underlying Cause: Synthesis byproducts or degradation products can act as inhibitors or have off-target effects, confounding your results.

Recommended Protocol: Purity Check by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (characteristic absorbance for the purine ring).

  • Analysis: A pure sample should yield a single major peak. The presence of multiple peaks indicates impurities or degradation.

Q4: I'm observing high variability between wells in my cell-based assays. What could be the cause?

Answer: High variability in cell-based assays can stem from the compound's properties or from the assay itself.

Underlying Cause: In addition to solubility issues, inconsistent effects on cells can be due to interactions with media components, variable cellular uptake, or metabolic conversion.

Troubleshooting Workflow for Cell-Based Assays:

G Start High Variability in Cell Assays Solubility Check for precipitation in media (visual inspection, light microscopy) Start->Solubility Media_Interaction Test for compound stability in media over time (incubate, then test on naive cells) Solubility->Media_Interaction [No Precipitate] Cell_Health Ensure consistent cell seeding density and health (use positive/negative controls) Media_Interaction->Cell_Health [Stable] Metabolism Consider time-dependent effects (perform a time-course experiment) Cell_Health->Metabolism [Cells Healthy]

Caption: A decision tree for troubleshooting variability in cell-based assays.

Troubleshooting Steps:

  • Precipitation in Media: After adding your compound to the cell culture media, inspect the wells under a microscope. Look for crystalline structures, which indicate the compound is precipitating out of solution. If this occurs, you may need to lower the final concentration or adjust your dosing strategy.

  • Interaction with Media Components: Some compounds can bind to serum proteins in the media, reducing their effective concentration.

    • Test: Compare the compound's activity in serum-free vs. serum-containing media. A significant decrease in potency in the presence of serum suggests protein binding.

  • Cellular Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or stressed cells can respond differently to treatment.

  • Time-Course Experiment: The observed effect may be time-dependent. An initial potent effect might be followed by recovery as the cells metabolize the compound. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the response.

Q5: My in vitro (e.g., enzyme inhibition) assay results are not reproducible. What should I check?

Answer: In vitro assays are sensitive to buffer conditions and the purity of all components.

Underlying Cause: Thiol groups on proteins (like in the active site of some enzymes) can interact with compounds containing a thio-group. Additionally, the ionic strength and pH of your buffer can influence both protein and compound stability and activity.

Troubleshooting Steps:

  • Buffer Components:

    • Reducing Agents: If your assay buffer contains reducing agents like DTT or BME, be aware that these can potentially interact with your compound. Test the assay with and without the reducing agent to see if it affects the outcome.

    • pH and Ionic Strength: Ensure your buffer is well-prepared and the pH is stable at the assay temperature.[4]

  • Enzyme/Protein Stability: Confirm that your enzyme or protein target is stable and active for the duration of the experiment. Run a control with no inhibitor to check for loss of activity over time.

  • Compound-Induced Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.

    • Test: Include a non-ionic detergent like Triton X-100 (at a concentration above its critical micelle concentration, e.g., 0.01%) in your assay buffer. If this significantly reduces the observed inhibition, aggregation may be the cause.

Q6: I see a strong effect at an early time point, but it diminishes over time in my cell-based assay. Why?

Answer: This is a classic sign that your compound is being metabolized by the cells.

Underlying Cause: Purine analogs are often substrates for cellular enzymes involved in nucleotide salvage pathways.[7] The compound could be converted into an inactive form or actively transported out of the cell.

Investigative Steps:

  • Metabolic Stability Assay: More advanced studies may involve incubating the compound with liver microsomes or cell lysates and monitoring its disappearance over time by LC-MS. This can provide a quantitative measure of its metabolic stability.

  • Identify Potential Metabolites: Thiopurines can be metabolized by enzymes like thiopurine S-methyltransferase (TPMT).[8] Depending on the cell line and its metabolic enzyme expression profile, the rate of metabolism can vary significantly.

  • Dosing Schedule: If metabolism is rapid, consider a repeated dosing schedule in your experiments to maintain a more constant intracellular concentration of the active compound.

III. Frequently Asked Questions (FAQs)

Q: What is the best way to prepare a stock solution of this compound? A: For maximum stability, prepare a 10-50 mM stock solution in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. For experiments requiring an aqueous stock, prepare it fresh in a slightly basic buffer (e.g., PBS with pH adjusted to 7.4-8.0) and use it immediately.

Q: Can I autoclave my buffer after adding the compound? A: No. The compound is likely not stable to the high temperatures and pressures of autoclaving. Prepare your buffers and sterilize them by filtration (0.22 µm filter) before adding the compound.

Q: What are appropriate controls to use in my experiments? A:

  • Vehicle Control: All samples should be compared to a control containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive Control: A known inhibitor or activator for your specific assay to ensure the assay is working correctly.

  • Negative Control (Cell-based): Untreated cells to establish a baseline for health and activity.

Q: The compound has a propanoic acid side chain. Does this mean it's an amino acid? A: While it contains a carboxylic acid group similar to amino acids, it is not a standard amino acid. It is a purine analog. However, the structural similarity to natural molecules might allow it to be recognized by certain cellular transporters.[9]

IV. References

  • PubChem. (n.d.). 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid. Retrieved from [Link]

  • Schmella, T. K., et al. (1983). Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia. Cancer Research, 43(11), 5348-5354.

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7205.

  • Katarzyna, O., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903.

  • MDPI. (2023). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Molecules, 28(13), 5087.

  • Abraham, R. T., Benson, L. M., & Jardine, I. (1983). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of Medicinal Chemistry, 26(10), 1523–1526.

  • Wise, D. R., & Thompson, C. B. (2010). Targeting amino acid metabolism for cancer therapy. The Journal of clinical investigation, 120(12), 4188-4193.

  • MDPI. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3235.

  • van der Schoor, O., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 44.

  • Kumar, A., et al. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. Bioorganic & medicinal chemistry, 21(21), 6534-6542.

  • Earhart, R. H., & Neil, G. L. (1985). Metabolism and action of amino acid analog anti-cancer agents. Cancer treatment reports, 69(4), 459-465.

  • Qian, Y., et al. (2023). Survival strategies of cancer cells: the role of macropinocytosis in nutrient acquisition, metabolic reprogramming, and therapeutic targeting. Cell Communication and Signaling, 21(1), 1-22.

  • ResearchGate. (n.d.). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. Retrieved from [Link]

  • Singh, J., et al. (2014). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Applied Pharmaceutical Science, 4(12), 015-021.

  • PubChem. (n.d.). 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Retrieved from [Link]

  • Vigorov, A. Y., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids, 53(2), 269-278.

  • Mohd Yusof, Y. A., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. International journal of environmental research and public health, 16(21), 4082.

Sources

Technical Support Center: Stability and Storage of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in your laboratory. Here, we address common questions and provide practical, evidence-based troubleshooting guides to prevent degradation during storage and experimental use.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a purine derivative containing a thiol group at the C8 position. This structural feature is central to its biological activity but also represents its primary vulnerability. The thiol (sulfhydryl) group is susceptible to oxidation, and the purine ring itself can be subject to photodegradation. Understanding these inherent instabilities is the first step toward effective preservation. The primary degradation pathways of concern are oxidation of the thiol group and light-induced decomposition.

Studies on closely related 8-thio-purine derivatives, such as 8-thioguanosine, reveal that oxidation is a significant degradation pathway.[1][2] This process can lead to the formation of disulfide-linked dimers or even complete desulfurization, replacing the thiol group with a hydroxyl group.[1][3] Furthermore, thiopurines as a class are known to be sensitive to ultraviolet (UV) light, which can catalyze their degradation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability of the solid compound, we recommend the following conditions, summarized in the table below. These are based on best practices for storing sensitive thiol-containing reagents.[6]

ParameterRecommended ConditionRationale
Temperature -20°C or below; -80°C is optimal.Minimizes the rate of all potential chemical degradation pathways. Studies on similar thiopurine metabolites show significant degradation at -20°C over months, whereas stability is maintained at -70°C.[6]
Atmosphere Store under an inert gas (Argon or Nitrogen).The primary degradation risk is oxidation of the thiol group.[1][2] An inert atmosphere displaces oxygen, directly inhibiting this pathway.
Light Protect from light (use amber vials).Thiopurines are susceptible to photodegradation.[4][5] Amber vials or storage in a dark location is essential.
Moisture Store in a desiccated environment.Moisture can facilitate hydrolytic and oxidative degradation pathways. Ensure the container is tightly sealed and consider storing within a desiccator.

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

The choice of solvent and storage of solutions are critical to preventing degradation.

  • Recommended Solvents: For immediate use, high-quality, anhydrous DMSO or DMF are recommended. For aqueous buffers, ensure they are deoxygenated prior to use.

  • pH Considerations: The stability of related thiopurines has been shown to be pH-dependent.[7] The thiol group is more easily oxidized at higher pH due to the formation of the more nucleophilic thiolate anion.[8] If using an aqueous buffer, a slightly acidic to neutral pH (pH 6.0-7.0) is advisable to minimize oxidation. Avoid basic buffers (pH > 8).

  • Solution Storage: Stock solutions should be considered short-term storage items. Prepare them fresh whenever possible. If storage is necessary:

    • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Flush the headspace of each vial with argon or nitrogen before sealing.

    • Store at -80°C. Do not store solutions in a frost-free freezer, as temperature cycling can accelerate degradation.

Q3: My experiment is giving inconsistent results. Could my compound have degraded?

Yes, compound degradation is a common cause of experimental variability. Signs of degradation include:

  • Loss of expected biological activity.

  • Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • A visible change in the color or solubility of the compound.

If you suspect degradation, we recommend performing an analytical check, such as HPLC analysis, comparing the potentially degraded sample to a fresh, unopened sample or a reference standard.

Troubleshooting Guide: Identifying and Preventing Degradation

This guide provides a structured approach to troubleshooting stability issues.

Issue 1: Rapid Loss of Potency in Aqueous Solution
  • Likely Cause: Oxidation of the thiol group, which is accelerated in aqueous, oxygenated environments, especially at neutral to alkaline pH.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Use solutions immediately after preparation.

    • Deoxygenate Buffers: Before dissolving the compound, sparge your aqueous buffer with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Control pH: Ensure your buffer pH is between 6.0 and 7.0.

    • Consider Antioxidants: For some applications, the addition of a mild reducing agent or antioxidant to the buffer may be possible, but this must be validated for compatibility with your specific assay.

Issue 2: Appearance of a New Peak in HPLC Analysis
  • Likely Cause: Formation of a degradation product, most commonly the disulfide dimer or a desulfurized analog.

  • Troubleshooting Steps:

    • Characterize the Peak: If you have access to mass spectrometry (LC-MS), determine the mass of the new peak. A mass corresponding to (2 * M - 2H), where M is the mass of the parent compound, strongly suggests disulfide formation.

    • Review Handling Procedures: Was the solid compound allowed to warm to room temperature before opening? This can cause moisture to condense on the solid, accelerating degradation. Were solutions handled under an inert atmosphere?

    • Implement Preventative Storage: Immediately transfer an aliquot of a fresh, unopened vial of the compound into recommended long-term storage (-80°C, inert atmosphere, desiccated) to serve as a future reference standard.

The potential oxidative degradation pathway is illustrated below.

G cluster_main Degradation of this compound A Parent Compound (Thiol Form) B Disulfide Dimer A->B Oxidation (O2) Dimerization C Desulfurized Product (e.g., Guanine derivative) A->C Photo-oxidation (1O2) Desulfurization D Further Oxidation Products (Sulfinic/Sulfonic Acid - Less Common) A->D Strong Oxidation B->C Further Oxidation

Caption: Potential oxidative degradation pathways for the compound.

Experimental Protocol: Stability Validation Assay

To ensure the integrity of your compound under your specific experimental conditions, we strongly recommend performing a stability study. This protocol provides a framework for such an analysis using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the stability of this compound in both solid state and in solution under various storage conditions.

Materials:
  • This compound (new, unopened vial as T=0 reference)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Solvents for mobile phase (e.g., HPLC-grade acetonitrile, water, formic acid)

  • Solvent for sample dissolution (e.g., DMSO)

  • Environmental chambers or incubators set to desired temperatures

  • Amber and clear glass vials

Workflow Diagram:

G cluster_workflow Stability Testing Workflow cluster_conditions Storage Conditions prep 1. Prepare Samples (Solid & Solution Aliquots) t0 2. T=0 Analysis (Analyze Reference Sample) prep->t0 Immediate Analysis store 3. Store Samples (Various Conditions) prep->store Distribute Aliquots data 5. Compare Data (% Remaining vs. T=0) t0->data analyze 4. Analyze at Timepoints (e.g., 1, 2, 4, 8 weeks) store->analyze Pull Samples cond1 -80°C, Dark, Inert cond2 -20°C, Dark cond3 4°C, Dark cond4 RT, Dark cond5 RT, Light analyze->data

Caption: Experimental workflow for stability validation.

Procedure:
  • T=0 Reference Preparation:

    • Carefully prepare a stock solution of the reference compound from a new vial in your chosen solvent (e.g., 1 mg/mL in DMSO).

    • Dilute this stock solution to a working concentration suitable for HPLC analysis.

    • Inject this sample into the HPLC system to obtain the T=0 reference chromatogram. Record the peak area of the parent compound.

  • Sample Preparation for Storage:

    • Solid Samples: Aliquot approximately 1-2 mg of the solid compound into separate amber vials for each storage condition and time point. Some vials can be flushed with argon/nitrogen.

    • Solution Samples: Prepare a batch of the compound dissolved in your experimental solvent/buffer. Aliquot this solution into separate vials (some amber, some clear) for each condition and time point.

  • Storage:

    • Place the prepared samples under the desired storage conditions (see table below for suggestions).

Condition IDStateTemperatureLightAtmosphere
C-1 (Control)Solid-80°CDark (Amber Vial)Inert Gas
C-2Solid-20°CDark (Amber Vial)Air
C-3Solid4°CDark (Amber Vial)Air
C-4SolidRoom TempDark (Amber Vial)Air
C-5Solution-80°CDark (Amber Vial)Inert Gas
C-6Solution-20°CDark (Amber Vial)Air
C-7Solution4°CDark (Amber Vial)Air
C-8SolutionRoom TempLight (Clear Vial)Air
  • Analysis at Timepoints:

    • At each scheduled time point (e.g., 1, 2, 4, 8 weeks), remove one vial from each storage condition.

    • For solid samples, dissolve them in the same manner as the T=0 reference to the same concentration.

    • Analyze all samples by HPLC using the identical method as the T=0 analysis.

  • Data Analysis:

    • For each sample, calculate the percentage of the parent compound remaining by comparing its peak area to the peak area of the T=0 reference: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % remaining versus time for each storage condition to determine the degradation rate.

By following these guidelines and validating stability under your own laboratory's conditions, you can ensure the reliability and reproducibility of your research involving this compound.

References

  • Marciniak, B., et al. (2019). Converging Fate of the Oxidation and Reduction of 8-Thioguanosine. Molecules, 24(17), 3130. Available at: [Link]

  • Mao, H., et al. (2016). Oxidation of 8-thioguanosine gives redox-responsive hydrogels and reveals intermediates in a desulfurization pathway. Chemical Communications, 52(41), 6831-6834. Available at: [Link]

  • Marciniak, B., et al. (2019). Converging Fate of the Oxidation and Reduction of 8-Thioguanosine. ResearchGate. Available at: [Link]

  • Toulbe, N., et al. (2022). Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate. International Journal of Molecular Sciences, 23(7), 3986. Available at: [Link]

  • Smaranda, I., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. Molecules, 27(22), 8035. Available at: [Link]

  • Reddit discussion on handling thiols. (2013). r/chemistry. Available at: [Link]

  • Abraham, R. T., Benson, L. M., & Jardine, I. (1983). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of Medicinal Chemistry, 26(10), 1523–1526. Available at: [Link]

  • Lee, J. H., et al. (2016). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 36(5), 449–455. Available at: [Link]

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Technical Support Center: Enhancing the Bioavailability of 2-((6-Amino-9h-purin-8-yl)thio)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the development and enhancement of the bioavailability of this important class of compounds.

Introduction: The Bioavailability Challenge

This compound and its analogues are a promising class of molecules with significant therapeutic potential. However, like many purine[1][2] derivatives, their clinical utility can be hampered by poor oral bioavailability. This often stems from inh[3][4]erent physicochemical properties such as low aqueous solubility and/or limited membrane permeability. This guide will provide a[5][6] structured approach to identifying and overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working to improve the bioavailability of these purine derivatives.

Q1: What are the primary factors limiting the oral bioavailability of my this compound derivative?

A1: The primary limiting factors are typically rooted in the molecule's physicochemical properties, which fall under the Biopharmaceutics Classification System (BCS). Most purine analogues wit[5]h bioavailability issues are categorized as either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).

  • Low Aqueous Solubi[7]lity: The purine ring system, while crucial for biological activity, can contribute to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. The thio-propanoic acid side chain also influences the overall polarity and solubility.

  • Poor Membrane Perme[8]ability: The ability of the molecule to pass through the lipid bilayers of the intestinal epithelium is critical for absorption. Factors such as molecular size, polarity, and the number of hydrogen bond donors and acceptors can hinder this process.

Q2: I'm observing poor dissolution of my compound in simulated gastric and intestinal fluids. What are my initial troubleshooting steps?

A2: Poor dissolution is a direct consequence of low solubility and is a major red flag for bioavailability issues. Here’s a logical workfl[6]ow to address this:

Caption: Initial workflow for addressing poor dissolution.

Q3: My compound has good solubility but still shows low oral bioavailability. What could be the issue?

A3: If solubility is not the limiting factor, the focus should shift to permeability and metabolic stability.

  • Permeability: The compound may be too polar to efficiently cross the intestinal membrane. Efflux transporters, such as P-glycoprotein (P-gp), in the gut wall can also actively pump the compound back into the intestinal lumen, reducing net absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the liver (and to a lesser extent, the gut wall) before it reaches systemic circulation.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing specific experimental challenges.

Troubleshooting Guide 1: Low Aqueous Solubility

Issue: The this compound derivative exhibits poor solubility (<100 µg/mL) in aqueous buffers (pH 1.2, 4.5, 6.8).

Causality: The crystalline lattice energy of the solid form may be too high, or the molecule's lipophilicity may be preventing effective solvation by water molecules.

Step-by-Step Protocol:

  • Solid-State Characterization:

    • Objective: To understand the solid form of the drug substance.

    • Method: Utilize techniques like X-Ray Powder Diffraction (XRPD) to identify the crystalline form (polymorphs) or if it's amorphous. Differential Scanning Calorimetry (DSC) can determine the melting point and thermal behavior.

    • Rationale: Different polymorphs of a drug can have significantly different solubilities and dissolution rates. Amorphous forms are generally more soluble but can be less stable.

  • Particle Size Redu[9]ction:

    • Objective: To increase the surface area available for dissolution.

    • Method: Employ micronization (e.g., jet milling) to reduce particle size to the micron range, or nanomilling to create a nanosuspension.

    • Rationale: As[9] described by the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.

    • Caution: Nano[6]suspensions require stabilizers (surfactants or polymers) to prevent particle agglomeration.

  • Formulation Strate[9]gies:

    • Objective: To present the drug to the GI tract in a more soluble form.

    • Methods:

      • Solid Dispersions: Disperse the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) using techniques like spray drying or hot-melt extrusion.

      • Lipid-Based[7][10] Formulations: For lipophilic derivatives, dissolving the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut.

      • Complexatio[6][10]n: Use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.

Data Summary Table for[6] Solubility Enhancement Techniques:

TechniqueMechanism of ActionAdvantagesDisadvantages
Micronization Increases surface areaSimple, established technologyLimited enhancement for very insoluble compounds
Nanosuspension Drastically increases surface area and saturation solubilitySignificant bioavailability improvementRequires specialized equipment and stabilization
Solid Dispersion Drug is molecularly dispersed in a hydrophilic carrierCan achieve supersaturationPotential for physical instability (recrystallization)
SEDDS Presents [10]drug in a solubilized, emulsified stateImproves solubility and lymphatic uptakeHigher complexity in formulation development
Cyclodextrin Complexation Forms a water-soluble inclusion complexEffective for specific molecular geometriesCan be limited by the amount of cyclodextrin that can be safely administered
Troubleshooting[6] Guide 2: Poor Intestinal Permeability

Issue: The compound shows high solubility but low permeability in in-vitro models like Caco-2 cell monolayers.

Causality: The molecule may have an unfavorable balance of lipophilicity and hydrophilicity, or it may be a substrate for efflux transporters.

Step-by-Step Protocol:

  • Assess Lipophilicity:

    • Objective: To determine the octanol-water partition coefficient (Log P) or distribution coefficient (Log D at physiological pH).

    • Method: Experimental determination using the shake-flask method or calculation using software.

    • Rationale: Optimal passive diffusion across the intestinal membrane generally occurs for compounds with a Log P between 1 and 3.

  • Prodrug Strategy:

    • Objective: To mask polar functional groups that hinder membrane permeation, creating a more lipophilic derivative that is converted to the active parent drug in vivo.

    • Method: Ester[11][12]ification of the carboxylic acid is a common and effective approach. For instance, creating an[13] ethyl or isopropyl ester can increase lipophilicity.

    • Rationale: The ester prodrug can more easily cross the intestinal cell membrane. Once inside the cell or in the bloodstream, esterase enzymes will cleave the ester bond, releasing the active carboxylic acid.

    Caption: Prodrug strategy to enhance membrane permeability.

  • Investigate Efflux Transporter Involvement:

    • Objective: To determine if the compound is a substrate for P-gp or other efflux transporters.

    • Method: Conduct Caco-2 permeability assays in the presence and absence of known efflux inhibitors (e.g., verapamil).

    • Rationale: A significant increase in the apparent permeability in the presence of an inhibitor suggests that efflux is a major barrier to absorption.

Part 3: Advanced Strategies & Considerations

Targeted Delivery to Intestinal Transporters:

For certain purine analogues, a more sophisticated prodrug approach involves targeting nutrient transporters. For example, creating a dipeptide-like prodrug can facilitate uptake by the intestinal peptide transporter PepT1. This strategy can signifi[14]cantly enhance absorption, especially for compounds that are not well-absorbed via passive diffusion.

Balancing Physicochemical Properties:

It's crucial to recognize that modifications to improve one property might negatively impact another. For example, increasing lipophilicity to enhance permeability can decrease aqueous solubility. A careful balance must be struck, often requiring iterative design, synthesis, and testing of derivatives.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Strategies for formulating and delivering poorly w
  • Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism - PubMed.
  • Prodrug strategies in developing antiviral nucleoside analogs - PMC - PubMed Central.
  • Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system.
  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - NIH.
  • Prodrug strategies in developing antiviral nucleoside analogs - RSC Publishing.
  • Recent advances in the synthesis of purine derivatives and their precursors - ResearchG
  • Prodrug-Fludarabine Synthesis Service - Cre
  • Introducing Lipophilicity to (Polyhydroxyalkyl)
  • Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities.
  • Thiocarboxylic acid - Wikipedia.
  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed.
  • 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC - NIH.

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Technical Support Center: Interpreting Unexpected Data in Studies of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid. This guide is designed to provide expert insights and troubleshooting strategies for the unexpected data that can arise during your experiments. As a purine analogue with a reactive thioether linkage, this compound presents unique challenges and opportunities. This resource will help you navigate these complexities, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that I should be aware of before starting my experiments?

A1: Understanding the core characteristics of this molecule is crucial for experimental design and data interpretation.

  • Structure and Functional Groups: The molecule consists of an adenine core (6-amino-9H-purine) substituted at the 8-position with a propanoic acid via a thioether bond. The key functional groups are the amino group, the purine ring system, the thioether linkage, and the carboxylic acid.

  • Potential for Tautomerism: The purine ring can exist in different tautomeric forms, which can influence its interactions with biological targets.

  • Chirality: The propanoic acid substituent creates a chiral center at the alpha-carbon. It is important to know whether you are working with a racemic mixture or a specific enantiomer, as this can significantly impact biological activity. Racemization has been observed during the synthesis of similar purine-amino acid conjugates[1].

  • Solubility: The propanoic acid group suggests some aqueous solubility, particularly at neutral to alkaline pH where the carboxylic acid is deprotonated. However, the purine core is relatively hydrophobic. Experimental determination of solubility in your specific buffers is recommended. A structurally similar compound, 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid, has a reported solubility of >35.9 ug/mL at pH 7.4[2].

  • Stability: The thioether bond can be susceptible to oxidation. The purine ring itself is generally stable, but can be degraded under harsh acidic or alkaline conditions[3]. For instance, adenine has been shown to degrade in 0.05 N HCl[3].

Q2: I am observing low or inconsistent biological activity in my cellular assays. What could be the cause?

A2: This is a common issue with multifaceted potential causes. Let's break down the possibilities in a logical troubleshooting workflow.

Troubleshooting Workflow for Low/Inconsistent Activity

start Low/Inconsistent Activity Observed compound_integrity Verify Compound Integrity & Purity start->compound_integrity solubility_issues Assess Solubility & Aggregation compound_integrity->solubility_issues If pure & stable purity_check purity_check compound_integrity->purity_check Check via HPLC/MS stability_check stability_check compound_integrity->stability_check Assess degradation in media cell_based_factors Investigate Cellular Factors solubility_issues->cell_based_factors If soluble aggregation_test aggregation_test solubility_issues->aggregation_test Use DLS or microscopy experimental_design Review Experimental Design cell_based_factors->experimental_design If cellular uptake confirmed uptake_assay uptake_assay cell_based_factors->uptake_assay Measure intracellular concentration metabolism_assay metabolism_assay cell_based_factors->metabolism_assay Identify active metabolites conclusion Identify Root Cause experimental_design->conclusion dose_response dose_response experimental_design->dose_response Re-evaluate concentration range

Caption: Troubleshooting workflow for low biological activity.

  • Compound Integrity and Purity:

    • Purity: Verify the purity of your compound stock using techniques like HPLC-MS. Impurities can interfere with your assay or have their own biological effects.

    • Stability: Thio-purine derivatives can be unstable in aqueous solutions. The thioether linkage may be susceptible to oxidation. It is advisable to prepare fresh solutions for each experiment and to assess the stability of the compound in your cell culture medium over the time course of your experiment. Studies on similar compounds like 8-thiomethyladenine have highlighted the surprising stability in aqueous solutions under certain conditions, but this should be empirically verified for your specific molecule[4][5].

  • Solubility and Aggregation:

    • Poor solubility can lead to an overestimation of the compound's concentration and result in aggregation. Aggregates can lead to non-specific effects and high variability.

    • Actionable Step: Measure the solubility of your compound in the assay buffer. Visually inspect your stock solutions for precipitates. Consider using techniques like Dynamic Light Scattering (DLS) to check for aggregation at your working concentrations.

  • Cellular Uptake and Metabolism:

    • Purine analogues often require cellular uptake via nucleoside transporters to exert their effects[6]. If your cell line does not express the appropriate transporters, you may observe low activity.

    • Many purine analogues are prodrugs that need to be metabolized to their active forms, often through phosphorylation by cellular kinases[7][8]. The cytotoxic effects of thiopurines like 6-mercaptopurine are dependent on their conversion to thioguanine nucleotides[9].

    • Actionable Step: Perform cellular uptake studies to confirm that the compound is entering the cells. You can also use LC-MS to analyze cell lysates for the presence of the parent compound and potential metabolites.

Q3: My mass spectrometry data shows unexpected adducts or degradation products. What are the likely chemical transformations occurring?

A3: The chemical structure of this compound makes it susceptible to specific chemical modifications.

  • Oxidation: The thioether is the most likely site of oxidation, which can lead to the formation of sulfoxides and sulfones. This can occur during storage, in solution (especially in the presence of trace metals or peroxides), or as a result of cellular metabolism.

  • Hydrolysis: Under strongly acidic or basic conditions, the thioether bond could potentially be cleaved. The purine ring itself can also be susceptible to hydrolysis under harsh conditions[3].

  • Adduct Formation: The nucleophilic nature of the purine ring and the thioether can lead to the formation of adducts with reactive species in your buffer or media.

Table 1: Common Unexpected Mass Spectrometry Observations

ObservationPotential CauseSuggested Action
M+16, M+32 Oxidation of the thioether to a sulfoxide (M+16) or sulfone (M+32).Prepare solutions fresh, degas solvents, and consider adding an antioxidant if compatible with your assay.
Unexpected fragmentation patterns Isomerization or rearrangement of the molecule.Perform detailed MS/MS analysis and compare with known fragmentation patterns of purine analogues.
Adducts with buffer components Reaction with components like Tris or phosphates.Simplify your buffer system or use a more inert buffer like HEPES.
Q4: I am seeing significant off-target effects in my experiments. How can I investigate the mechanism of action more thoroughly?

A4: Purine analogues are known to have multiple mechanisms of action, which can lead to what appear to be off-target effects[7]. Their primary modes of action often involve interference with nucleic acid synthesis and metabolism[6][7].

Potential Mechanisms of Action and Off-Target Effects

cluster_mechanisms Potential Mechanisms of Action compound This compound dna_rna_synthesis Inhibition of DNA/RNA Synthesis compound->dna_rna_synthesis enzyme_inhibition Enzyme Inhibition (e.g., Kinases, Phosphatases) compound->enzyme_inhibition signaling_pathways Modulation of Signaling Pathways compound->signaling_pathways cell_cycle_arrest cell_cycle_arrest dna_rna_synthesis->cell_cycle_arrest Leads to altered_metabolism altered_metabolism enzyme_inhibition->altered_metabolism Results in gene_expression_changes gene_expression_changes signaling_pathways->gene_expression_changes Causes

Caption: Potential mechanisms of action for purine analogues.

  • Experimental Approaches to Deconvolute Mechanism:

    • Gene Expression Profiling: Microarray or RNA-seq analysis can reveal the global transcriptional changes induced by the compound, providing insights into the affected pathways[10]. Purine analogues have been shown to cause widespread down-regulation of genes involved in transcription, signal transduction, and the cell cycle[10].

    • Proteomics: Analyze changes in protein expression and post-translational modifications (e.g., phosphorylation) to identify affected signaling pathways.

    • Competitive Binding Assays: If you have a hypothesized target, competitive binding assays can determine if your compound directly interacts with it.

    • Enzyme Inhibition Assays: Screen your compound against a panel of relevant enzymes, such as kinases or enzymes involved in purine metabolism (e.g., xanthine oxidase, purine nucleoside phosphorylase)[8][11][12].

Experimental Protocols

Protocol 1: Assessing Compound Stability in Aqueous Buffer
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution to your final working concentration in your aqueous experimental buffer.

  • Incubate aliquots of the solution at the temperature and for the duration of your experiment (e.g., 37°C for 24, 48, 72 hours). Include a t=0 sample stored at -80°C as a control.

  • Analyze the samples at each time point by HPLC-UV or LC-MS.

  • Quantify the peak area of the parent compound. A significant decrease in the peak area over time indicates instability. Also, look for the appearance of new peaks, which could represent degradation products.

Protocol 2: Basic Cellular Uptake Assay
  • Plate your cells in a suitable format (e.g., 6-well plate) and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration for various time points (e.g., 1, 4, 8, 24 hours).

  • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol).

  • Collect the cell lysates and clarify by centrifugation.

  • Analyze the lysates by LC-MS to quantify the intracellular concentration of the parent compound.

References

  • Datta, M., et al. (2024). Surprising Radiolytic Stability of 8-Thiomethyladenine in an Aqueous Solution. The Journal of Physical Chemistry B, 128(15), 3621–3630. [Link]

  • Datta, M., et al. (2024). Surprising Radiolytic Stability of 8-Thiomethyladenine in an Aqueous Solution. MOST Wiedzy. [Link]

  • Gao, F., et al. (2013). Gene set analysis of purine and pyrimidine antimetabolites cancer therapies. BMC Cancer, 13, 533. [Link]

  • Semantic Scholar. (n.d.). Surprising Radiolytic Stability of 8-Thiomethyladenine in an Aqueous Solution. Retrieved from [Link]

  • Abaza, M. S. I., et al. (2005). Identification of primary cellular targets of purine analogues in human tumor cell lines by microarray analysis. Cancer Research, 65(8_Supplement), 2345. [Link]

  • Google Patents. (1996). Assays for detection of purine metabolites.
  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • Kelley, W. N., et al. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. The Journal of Clinical Investigation, 49(3), 602–609. [Link]

  • Korea Institute of Science and Technology Information. (n.d.). Surprising Radiolytic Stability of 8-Thiomethyladenine in an Aqueous Solution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Actions of purine analogs: enzyme specificity studies as a basis for interpretation and design. Retrieved from [Link]

  • PubMed. (1984). Purine analogs revisited: interference in protein formation. Advances in Enzyme Regulation, 22, 135-152. [Link]

  • PubChem. (n.d.). 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. Retrieved from [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (2018). CPIC® Guideline for Thiopurines and TPMT and NUDT15. Retrieved from [Link]

  • Journal of Young Pharmacists. (2023). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists, 15(2), 225-231. [Link]

  • Hart, D. S., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(1), 1-9. [Link]

  • MDPI. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Molecules, 28(10), 4191. [Link]

  • Chemat. (n.d.). This compound, 97%. Retrieved from [Link]

  • Krasnov, V. P., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Molecules, 26(4), 1083. [Link]

  • Kumar, A., et al. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. Molecules, 18(2), 1848–1864. [Link]

  • PubChem. (n.d.). 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid. Retrieved from [Link]

  • Vlckova, H., et al. (2018). Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease. Molecules, 23(7), 1778. [Link]

  • ResearchGate. (2006). Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. Medical Hypotheses, 66(4), 780-786. [Link]

  • Cleveland Clinic Journal of Medicine. (2014). Should thiopurine methyltransferase (TPMT) activity be determined before prescribing azathioprine, mercaptopurine, or thioguanine? Cleveland Clinic Journal of Medicine, 81(1), 43-49. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 8-Thiopurine Analogs as Potential Immunomodulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Immunomodulatory Potential of Purine Analogs

Purine analogs represent a cornerstone in medicinal chemistry, with a rich history of applications ranging from anticancer to antiviral therapies.[1] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, including enzymes and receptors that play crucial roles in cellular signaling and proliferation.[1] A particularly intriguing class of purine derivatives are those substituted at the 8-position of the purine ring, which have emerged as potent modulators of the innate immune system, primarily through their activity as agonists of Toll-like receptors 7 and 8 (TLR7/8).[2]

This guide focuses on the structure-activity relationship (SAR) of a specific subclass of these compounds: 2-((6-Amino-9H-purin-8-yl)thio)alkanoic acid analogs, with 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid serving as our lead compound. While direct and extensive SAR studies on the variation of the propanoic acid side chain are not widely published, we will build a comprehensive understanding by examining the well-established SAR of related 8-substituted adenine derivatives. This guide will delve into the synthesis, biological evaluation, and the critical structural features that govern the immunomodulatory activity of these compounds, providing researchers and drug development professionals with a robust framework for designing novel therapeutic agents.

Synthetic Strategies for 8-Thiopurine Analogs

The synthesis of 2-((6-amino-9H-purin-8-yl)thio)alkanoic acid analogs typically commences with a readily available purine starting material, such as 8-bromoadenine. The key synthetic step involves a nucleophilic substitution reaction where the thiol group of a mercaptoalkanoic acid displaces the bromine atom at the C8 position of the purine ring.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from the selection of the appropriate purine core and culminating in the desired 8-thioalkanoic acid derivative.

G cluster_0 Starting Material Preparation cluster_1 Side Chain Introduction cluster_2 Final Product start 6-Chloropurine or 6-Aminopurine bromination Bromination at C8 (e.g., with NBS or Br2) start->bromination Step 1 bromo_purine 8-Bromo-6-aminopurine coupling Nucleophilic Substitution (e.g., in DMF with a base) bromo_purine->coupling Step 2 thiol Mercaptoalkanoic Acid (e.g., 2-mercaptopropanoic acid) thiol->coupling final_product 2-((6-Amino-9H-purin-8-yl)thio)alkanoic Acid Analog coupling->final_product Step 3

Caption: General synthetic workflow for 8-thiopurine analogs.

Experimental Protocol: Synthesis of a Representative Analog

The following protocol outlines a typical procedure for the synthesis of a 2-((6-amino-9H-purin-8-yl)thio)alkanoic acid analog, starting from 8-bromoadenine.

Materials:

  • 8-Bromoadenine

  • 2-Mercaptopropanoic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-bromoadenine (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.5 equivalents) to the solution, followed by the dropwise addition of 2-mercaptopropanoic acid (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR) of 8-Substituted Purine Analogs

The biological activity of 8-substituted purine analogs is highly dependent on the nature of the substituent at the C8 position, as well as modifications at other positions of the purine scaffold, such as N9 and C2. While specific SAR data for the thioalkanoic acid side chain of our lead compound is limited, we can infer key trends from studies on structurally related 8-oxoadenine and other 8-thioadenine derivatives that have been extensively investigated as TLR7/8 agonists.

Key Structural Determinants of Activity

The following diagram illustrates the key positions on the purine ring where modifications have been shown to significantly impact biological activity.

Caption: Key positions for SAR modulation on the purine scaffold.

Comparative Analysis of C8-Substituents

The nature of the substituent at the C8 position is a primary determinant of the compound's activity and selectivity.

C8-Substituent ClassGeneral Impact on ActivityKey SAR FindingsReferences
8-Oxo/Hydroxy Potent TLR7 agonistsThe 8-oxo group is a common feature in many potent TLR7 agonists.[2][3]
8-Thioalkanoic Acids Potential for TLR7/8 agonism; specific SAR is underexplored.The thioether linkage provides flexibility. The carboxylic acid moiety could engage in specific hydrogen bonding interactions within the receptor binding pocket. Chain length and stereochemistry of the alkanoic acid are predicted to be critical for optimizing activity.Inferred from general principles of TLR7/8 agonist SAR.
8-Alkynyl Selective antagonists of adenosine receptors.The introduction of alkynyl chains at the C8 position has been shown to result in selective A3 adenosine receptor antagonists.[4]
8-Amino Potent TLR7 agonists.The nature of the amino substituent (e.g., morpholinoethylamino) significantly impacts potency.[5]
Influence of the Alkanoic Acid Side Chain: A Predictive Analysis

Based on the SAR of related TLR7/8 agonists where linker length and terminal functional groups are crucial, we can predict the following for our 2-((6-amino-9H-purin-8-yl)thio)alkanoic acid analogs:

  • Chain Length: The length of the alkyl chain between the sulfur atom and the carboxylic acid will likely influence the positioning of the terminal carboxylate within the receptor's binding site. There is likely an optimal chain length for maximal activity.[6]

  • Stereochemistry: For chiral centers within the alkanoic acid side chain, such as in this compound, the stereochemistry is expected to play a significant role in receptor binding and activity.

  • Functional Groups: The terminal carboxylic acid is a key feature, likely involved in hydrogen bonding. Esterification or amidation of this group would be expected to alter the activity profile, potentially serving as a prodrug strategy.[7]

Biological Evaluation: Assessing Immunomodulatory Activity

The immunomodulatory activity of these purine analogs is typically assessed through a series of in vitro cell-based assays that measure their ability to activate immune cells and induce cytokine production.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines the key steps in evaluating the biological activity of the synthesized compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening in Primary Cells cluster_2 Downstream Analysis start Synthesized Analogs hek_cells HEK293 cells expressing human TLR7 or TLR8 with an NF-κB reporter gene start->hek_cells Incubate reporter_assay Reporter Gene Assay (e.g., SEAP or Luciferase) hek_cells->reporter_assay Measure reporter activity pbmcs Human Peripheral Blood Mononuclear Cells (PBMCs) cytokine_assay Cytokine Profiling (e.g., ELISA for IFN-α, TNF-α, IL-6) pbmcs->cytokine_assay Measure cytokine secretion downstream Further in vitro and in vivo studies (e.g., DC maturation, animal models)

Caption: Workflow for assessing the biological activity of purine analogs.

Detailed Protocol: TLR7/8 Reporter Gene Assay

This protocol describes a common method for the initial screening of compounds for TLR7 or TLR8 agonist activity using HEK293 cells.

Materials:

  • HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)

  • Synthesized purine analogs

  • Positive control (e.g., R848 for TLR7/8, Imiquimod for TLR7)

  • HEK-Blue™ Detection medium (InvivoGen)

  • 96-well plates

  • Spectrophotometer

Step-by-Step Procedure:

  • Cell Seeding: Plate HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the synthesized purine analogs and the positive control in cell culture medium.

  • Cell Treatment: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Add HEK-Blue™ Detection medium to a new 96-well plate. Transfer a small aliquot of the supernatant from the cell plate to the detection plate.

  • Measurement: Incubate the detection plate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm. The absorbance is proportional to the NF-κB-induced secreted embryonic alkaline phosphatase (SEAP) activity.

  • Data Analysis: Calculate the EC₅₀ values for each compound to determine their potency as TLR7/8 agonists.

Conclusion and Future Directions

The structure-activity relationship of 8-thiopurine analogs is a promising area of research for the development of novel immunomodulatory agents. While the specific SAR of 2-((6-amino-9H-purin-8-yl)thio)alkanoic acid analogs requires further dedicated investigation, the extensive knowledge gained from related 8-substituted purines provides a strong foundation for rational drug design.

Key takeaways for researchers in this field include:

  • The C8 position is a critical determinant of biological activity, with the thioether linkage offering a versatile scaffold for introducing diverse functionalities.

  • The length, stereochemistry, and functional groups of the C8-thioalkanoic acid side chain are likely to be crucial for optimizing potency and selectivity.

  • A systematic approach to synthesis and biological evaluation, employing reporter gene assays and primary immune cell profiling, is essential for elucidating the SAR of this compound class.

Future research should focus on the systematic synthesis and evaluation of a library of 2-((6-amino-9H-purin-8-yl)thio)alkanoic acid analogs with varying chain lengths, branching, and stereochemistry. Such studies will provide a more detailed understanding of the SAR and pave the way for the development of potent and selective immunomodulators with therapeutic potential in infectious diseases, cancer, and as vaccine adjuvants.

References

  • Nagai, K., Kanbara, K., Nakashima, H., Yamamoto, N., Suhadolnik, R. J., & Takaku, H. (1993). Characterization and biological activity of 8-substituted analogues of 2',5'-oligoadenylates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1156(3), 321–326.
  • Kanou, M., Ohomori, H., Takaku, H., Yokoyama, S., Kawai, G., Suhadolnik, R. J., & Sobol, R. W. (1990). Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives. Nucleic Acids Research, 18(15), 4439–4446.
  • Carrington, P. E., et al. (2018). Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity. ACS Medicinal Chemistry Letters, 9(10), 1013-1018.
  • Simons, C., et al. (2014). Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. Organic & Biomolecular Chemistry, 12(43), 8725-8729.
  • Bhagchandani, S., et al. (2021). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced Drug Delivery Reviews, 175, 113803.
  • Kurimoto, A., et al. (2010). Synthesis and biological evaluation of 8-oxoadenine derivatives as Toll-like receptor 7 agonists introducing the antedrug concept. Journal of Medicinal Chemistry, 53(7), 2964-2972.
  • ResearchGate. (2025). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. Retrieved from [Link]

  • Volpini, R., et al. (2001). Introduction of alkynyl chains on C-8 of adenosine led to very selective antagonists of the A(3) adenosine receptor. Journal of Medicinal Chemistry, 44(15), 2496-2499.
  • Kurimoto, A., et al. (2010). Synthesis and Biological Evaluation of 8-oxoadenine Derivatives as Toll-Like Receptor 7 Agonists Introducing the Antedrug Concept. Journal of Medicinal Chemistry, 53(7), 2964-2972.
  • David, H. L., et al. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega, 4(9), 13866-13878.
  • Harada, H., et al. (2001). 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor. Journal of Medicinal Chemistry, 44(2), 170-179.
  • D'Alpaos, M., et al. (2020). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 25(21), 5038.
  • David, H. L., et al. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega, 4(9), 13866-13878.
  • Fillion, A., Vichier-Guerre, S., & Arimondo, P. B. (2024). Adenine, a key player in biology and medicinal chemistry. Comptes Rendus. Chimie, 27, 143-160.
  • Krasnov, V. P., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Kim, G., et al. (2024). Exploring C2 and N6 Substituent Effects on Truncated 4′-Thioadenosine Derivatives as Dual A2A and A3 Adenosine Receptor Ligands. ChemMedChem, 20(4), e202400575.
  • Otaka, A., et al. (2018). A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions.
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  • Isobe, Y., et al. (2006). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3594-3598.
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A Comparative Analysis of 2-((6-Amino-9H-purin-8-yl)thio)propanoic Acid and Its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of 2-((6-amino-9H-purin-8-yl)thio)propanoic acid, a synthetic purine derivative, and its corresponding (R) and (S) enantiomers. As the pharmaceutical and biotechnology landscapes increasingly recognize the pivotal role of stereochemistry in drug efficacy and safety, understanding the distinct properties of a racemic mixture versus its individual enantiomers is paramount for drug development professionals. This document delves into the synthesis, chiral separation, and potential stereoselective biological activities of these compounds, supported by established experimental protocols and scientific rationale.

The Significance of Chirality in Purine Analogs

Purine analogs represent a cornerstone in the development of therapeutic agents, with applications ranging from antiviral and anticancer to immunosuppressive therapies. The introduction of a chiral center into a purine scaffold, as seen in this compound, can lead to significant differences in the pharmacological and toxicological profiles of the resulting enantiomers. Biological systems, being inherently chiral, often exhibit stereoselective interactions with drug molecules. This can manifest as one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.

Recent studies on various chiral purine derivatives have underscored the impact of stereochemistry on biological activity. For instance, research on optically pure aryl-substituted purines has demonstrated that the spatial arrangement of substituents can profoundly influence their antiproliferative activity against malignant tumor cell lines.[1][2] This highlights the necessity of evaluating enantiomers independently to fully characterize a chiral drug candidate.

Synthesis and Chiral Separation

The synthesis of racemic this compound can be achieved through the nucleophilic substitution of a halogenated purine precursor with mercaptopropanoic acid. The critical subsequent step is the resolution of the racemic mixture into its constituent enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

The separation of the (R) and (S) enantiomers of this compound can be effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin or vancomycin, have proven highly effective for resolving enantiomers of amino acid derivatives and are well-suited for this application.[3]

Objective: To resolve the racemic mixture of this compound into its (R) and (S) enantiomers with baseline separation.

Materials:

  • Racemic this compound

  • HPLC-grade methanol, acetonitrile, water

  • Formic acid (for mobile phase modification)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol/water mixture) at a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size

    • Mobile Phase: A mixture of methanol and water with 0.1% formic acid. The optimal ratio should be determined empirically, starting with a gradient to screen for the best isocratic conditions. A common starting point is 70:30 (v/v) methanol:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

  • Data Analysis: The retention times of the two enantiomers will be recorded. The resolution (Rs) between the two peaks should be calculated to ensure adequate separation (Rs > 1.5 is generally considered baseline separation).

Causality of Experimental Choices: The choice of a teicoplanin-based CSP is based on its proven ability to resolve a wide range of chiral compounds containing amino and carboxylic acid functionalities through a combination of ionic, hydrogen bonding, and hydrophobic interactions. The acidic mobile phase modifier (formic acid) helps to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal chiral recognition.

Comparative Performance: Racemate vs. Enantiomers

While direct experimental data comparing the biological activities of the enantiomers of this compound is not yet publicly available, we can hypothesize potential differences based on established principles of stereopharmacology and findings from related chiral purine analogs.

It is plausible that the (R) and (S) enantiomers will exhibit different affinities for their biological target(s) due to the specific three-dimensional interactions required for binding. This can lead to one enantiomer being significantly more potent than the other.

PropertyRacemic Mixture(R)-Enantiomer (Hypothesized)(S)-Enantiomer (Hypothesized)
Biological Activity Represents the combined effect of both enantiomers.May be the more active enantiomer (eutomer).May be the less active or inactive enantiomer (distomer).
Potency (e.g., IC50) An average value reflecting the 1:1 ratio.Potentially a lower IC50 value, indicating higher potency.Potentially a higher IC50 value, indicating lower potency.
Toxicity Overall toxicity may be influenced by both isomers.May have a distinct toxicity profile.May contribute disproportionately to the overall toxicity.
Pharmacokinetics Absorption, distribution, metabolism, and excretion will be a composite of both enantiomers.May exhibit different rates of metabolism and clearance.May exhibit different rates of metabolism and clearance.

Experimental Workflow for Comparative Biological Evaluation

To empirically determine the comparative performance, a series of in vitro assays should be conducted once the enantiomers have been successfully isolated.

G cluster_0 Preparation cluster_1 Biological Assays cluster_2 Data Analysis racemate Racemic Compound separation Chiral HPLC Separation racemate->separation cell_viability Cell Viability Assay (e.g., MTT) racemate->cell_viability enzyme_inhibition Enzyme Inhibition Assay racemate->enzyme_inhibition receptor_binding Receptor Binding Assay racemate->receptor_binding r_enantiomer (R)-Enantiomer separation->r_enantiomer s_enantiomer (S)-Enantiomer separation->s_enantiomer r_enantiomer->cell_viability r_enantiomer->enzyme_inhibition r_enantiomer->receptor_binding s_enantiomer->cell_viability s_enantiomer->enzyme_inhibition s_enantiomer->receptor_binding data_analysis Comparative Analysis of: - Potency (IC50/EC50) - Efficacy - Selectivity cell_viability->data_analysis enzyme_inhibition->data_analysis receptor_binding->data_analysis

Caption: Workflow for the comparative biological evaluation of the racemic mixture and enantiomers.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

Objective: To compare the cytotoxic effects of the racemic mixture, (R)-enantiomer, and (S)-enantiomer on a relevant cancer cell line.

Methodology:

  • Cell Culture: Plate cells (e.g., a human cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the racemic mixture and each enantiomer. Treat the cells with a range of concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion

The study of this compound and its individual enantiomers presents a compelling area of research with significant implications for drug development. Based on the established principles of stereochemistry in pharmacology and evidence from related chiral purine analogs, it is highly probable that the (R) and (S) enantiomers will exhibit distinct biological profiles. The experimental protocols outlined in this guide provide a robust framework for the chiral separation and comparative biological evaluation of these compounds. Such studies are essential to unlock the full therapeutic potential of this and other chiral purine derivatives and to ensure the development of safer and more effective medicines.

References

  • Piškor, M., Milić, A., Koštrun, S., Majerić Elenkov, M., Grbčić, P., Kraljević Pavelić, S., Pavelić, K., & Raić-Malić, S. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Biomolecules, 15(3). [Link]

  • Piškor, M., Milić, A., Koštrun, S., Majerić Elenkov, M., Grbčić, P., Kraljević Pavelić, S., Pavelić, K., & Raić-Malić, S. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PubMed Central. [Link]

  • Drenichev, M., & Borokh, V. (2024). Purine Nucleosides and Analogues Bearing Chiral Substituents: Medicinal Chemistry and Therapeutic Perspective. Current Medicinal Chemistry, 31(6), 671-682. [Link]

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A Head-to-Head Comparison of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid with Known Immunosuppressive Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory therapeutics, purine analogs represent a cornerstone in the management of autoimmune diseases and the prevention of organ transplant rejection.[1][2] This guide provides a comprehensive head-to-head comparison of a novel compound, 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid, with the well-established thiopurine drug, Azathioprine, and its active metabolite, 6-mercaptopurine (6-MP). Due to the limited publicly available data on this compound, this document will focus on outlining the critical experimental frameworks and comparative analyses essential for its evaluation, drawing parallels with the known pharmacology of Azathioprine and 6-MP.

Introduction to the Compounds

Purine analogs exert their therapeutic effects by interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cells, particularly lymphocytes.[3][4] This mechanism underpins their potent immunosuppressive and antineoplastic activities.[5][6]

This compound is a purine derivative with a thioether linkage at the C8 position and a propanoic acid moiety. Its structural features suggest a potential role as a modulator of purine metabolism, although its precise mechanism of action remains to be elucidated.

Azathioprine is a prodrug that is converted in vivo to its active metabolite, 6-mercaptopurine (6-MP) .[7][8] 6-MP is a structural analog of the purine bases hypoxanthine and guanine. These drugs have a long history of clinical use in conditions such as rheumatoid arthritis, inflammatory bowel disease, and to prevent rejection of transplanted organs.[1][9]

Physicochemical Properties: A Comparative Overview

A fundamental step in drug development is the characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key properties for the subject compounds.

PropertyThis compoundAzathioprine6-Mercaptopurine
Molecular Formula C8H9N5O2SC9H7N7O2SC5H4N4S
Molecular Weight ( g/mol ) 239.26277.26152.18
Structure
Predicted LogP Data not available0.2-0.6

Note: Structural images and LogP values for Azathioprine and 6-Mercaptopurine are derived from publicly available chemical databases.

Mechanistic Insights and a Hypothesized Pathway for the Novel Compound

The established mechanism of action for Azathioprine and 6-MP provides a valuable framework for postulating the potential biological activity of this compound.

Mechanism of Action of Azathioprine and 6-Mercaptopurine:

Azathioprine is a prodrug that is non-enzymatically cleaved to 6-MP.[2] 6-MP is then metabolized by several enzymatic pathways. A key activation step is the conversion of 6-MP to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is a potent inhibitor of several enzymes involved in de novo purine synthesis.[3][10] This leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of lymphocytes.[4][8]

Further metabolism of TIMP leads to the formation of 6-thioguanine nucleotides (TGNs), which can be incorporated into DNA and RNA, leading to cytotoxicity and further immunosuppression.[7][8]

Azathioprine and 6-MP Mechanism of Action AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic cleavage TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HGPRT Inhibition Inhibition of de novo purine synthesis TIMP->Inhibition TGNs 6-Thioguanine Nucleotides (TGNs) TIMP->TGNs Metabolic conversion Immunosuppression Immunosuppression Inhibition->Immunosuppression DNA_RNA Incorporation into DNA and RNA TGNs->DNA_RNA DNA_RNA->Immunosuppression

Figure 1: Simplified signaling pathway of Azathioprine and 6-MP.

Hypothesized Mechanism for this compound:

Given its structural similarity to purine bases and the presence of a thioether linkage, it is plausible that this compound could also function as a purine antimetabolite. The propanoic acid side chain may influence its cellular uptake and metabolic fate. A key investigation would be to determine if it, or a metabolite thereof, can be converted to a nucleotide analog that inhibits purine biosynthesis or is incorporated into nucleic acids.

Proposed Experimental Workflow for a Head-to-Head Comparison

To rigorously evaluate the potential of this compound as an immunosuppressive agent, a series of in vitro and in vivo experiments are proposed, using Azathioprine and 6-MP as benchmark compounds.

Experimental Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Transplant Organ Transplant Models (e.g., skin, heart in rodents) Cytotoxicity->Transplant MLR Mixed Lymphocyte Reaction (MLR) MLR->Transplant Cytokine Cytokine Profiling (e.g., ELISA) Autoimmune Autoimmune Disease Models (e.g., collagen-induced arthritis) Cytokine->Autoimmune Enzyme Enzyme Inhibition Assays (e.g., HGPRT, IMPDH) Enzyme->Autoimmune Toxicity Toxicology Studies Transplant->Toxicity Autoimmune->Toxicity Data Data Analysis & Comparative Assessment Toxicity->Data Start Compound Synthesis & Characterization Start->Cytotoxicity Start->MLR Start->Cytokine Start->Enzyme

Figure 2: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

Part 1: In Vitro Evaluation

1.1. Cytotoxicity Assays

  • Objective: To determine the cytotoxic potential of the compounds on various cell types, including lymphocytes and non-immune cells, to assess selectivity.

  • Protocol: MTT Assay

    • Seed peripheral blood mononuclear cells (PBMCs) or relevant cell lines (e.g., Jurkat for T-cells) in 96-well plates.

    • Treat cells with a range of concentrations of this compound, Azathioprine, and 6-MP for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

1.2. Mixed Lymphocyte Reaction (MLR)

  • Objective: To assess the inhibitory effect of the compounds on T-cell proliferation, a key indicator of immunosuppressive activity.[11][12]

  • Protocol:

    • Isolate PBMCs from two different healthy donors.

    • Co-culture the PBMCs from both donors in a 96-well plate.

    • Add varying concentrations of the test compounds to the co-culture.

    • Incubate for 5-7 days.

    • Assess T-cell proliferation by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a colorimetric assay (e.g., BrdU incorporation).

1.3. Cytokine Profiling

  • Objective: To determine the effect of the compounds on the production of key pro-inflammatory and anti-inflammatory cytokines.

  • Protocol: ELISA

    • Stimulate PBMCs with a mitogen (e.g., phytohemagglutinin) in the presence of the test compounds for 24-48 hours.

    • Collect the cell culture supernatants.

    • Quantify the levels of cytokines such as IL-2, TNF-α, IFN-γ, and IL-10 using commercially available ELISA kits.

Part 2: In Vivo Evaluation

2.1. Animal Models of Organ Transplantation

  • Objective: To evaluate the efficacy of the compounds in preventing allograft rejection in a preclinical setting.[13][14]

  • Protocol: Rodent Skin or Heart Transplant Model

    • Perform allogeneic skin or heterotopic heart transplantation in rodents (e.g., mice or rats).

    • Administer the test compounds or a vehicle control to the recipient animals daily, starting from the day of transplantation.

    • Monitor graft survival daily by visual inspection (skin) or palpation (heart).

    • At the end of the study, collect graft tissue for histological analysis to assess the degree of rejection.

2.2. Animal Models of Autoimmune Disease

  • Objective: To assess the therapeutic potential of the compounds in a model of autoimmune disease.

  • Protocol: Collagen-Induced Arthritis (CIA) in Mice

    • Induce arthritis in susceptible mouse strains by immunization with type II collagen.

    • Once clinical signs of arthritis appear, begin treatment with the test compounds or a vehicle control.

    • Monitor disease progression by scoring clinical signs (e.g., paw swelling).

    • At the end of the study, collect joint tissues for histological and immunohistochemical analysis.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the head-to-head comparison of the novel purine analog, this compound, with the established immunosuppressive drugs Azathioprine and 6-mercaptopurine. The proposed experimental workflow will provide crucial data on the compound's cytotoxic and immunosuppressive properties, both in vitro and in vivo.

The results of these studies will be instrumental in determining if this compound possesses a favorable therapeutic index and warrants further development as a novel immunomodulatory agent. Future investigations should also focus on elucidating its precise molecular targets and metabolic pathways to fully understand its mechanism of action.

References

  • Azathioprine - Wikipedia. (n.d.). Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Azathioprine? Retrieved from [Link]

  • Mercaptopurine - Wikipedia. (n.d.). Retrieved from [Link]

  • Salser, J. S., & Balis, M. E. (1965). The Mechanism of Action of 6-Mercaptopurine: I. Biochemical Effects. Cancer Research, 25(4_Part_1), 539–543.
  • Pharmacology of Mercaptopurine (6 MP) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 17). YouTube. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Azathioprine. Retrieved from [Link]

  • Davidson, J. D. (1960). Studies on the Mechanism of Action of 6-Mercaptopurine in Sensitive and Resistant L1210 Leukemia In vitro*. Cancer Research, 20(2), 225–232.
  • Ryan, E. J., & Stevenson, N. J. (2015). The Utility of Animal Models in Developing Immunosuppressive Agents. European journal of pharmacology, 759, 258-66.
  • Queen's University Belfast. (n.d.). The utility of animal models in developing immunosuppressive agents. Retrieved from [Link]

  • T-cell activation and the mechanism of action of azathioprine. (2004).
  • Animal models for transplant immunology: bridging bench to bedside. (2022). Journal of biomedical science, 29(1), 81.
  • Arthritis UK. (n.d.). Azathioprine. Retrieved from [Link]

  • OAE Publishing Inc. (n.d.). Reviewing immunosuppressive regimens in animal models for vascularized composite allotransplantation. Retrieved from [Link]

  • ResearchGate. (2025, August 8). The utility of animal models in developing immunosuppressive agents. Retrieved from [Link]

  • In vitro tests to evaluate immunotoxicity: a preliminary study. (2008).
  • The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. (2021). Frontiers in immunology, 12, 698551.
  • In vitro assays of allosensitization. (2009).
  • Robak, T., Korycka, A., & Robak, E. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current medicinal chemistry, 13(26), 3165-89.
  • The Use of In Vitro Systems for Evaluating Immunotoxicity: The Report and Recommendations of an ECVAM Workshop. (2005).
  • Holland-Frei Cancer Medicine. (n.d.). Purine Analogs. NCBI Bookshelf. Retrieved from [Link]

  • 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. (2013). Molecules (Basel, Switzerland), 18(2), 1848-69.
  • LiverTox. (2014, July 14). Purine Analogues. NCBI Bookshelf. Retrieved from [Link]

  • Purine analogue - Wikipedia. (n.d.). Retrieved from [Link]

  • Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. (2023). Molecules (Basel, Switzerland), 28(10), 4192.
  • ResearchGate. (2025, August 9). Purine Nucleoside Analogs as Immunosuppressive and Antineoplastic Agents: Mechanism of Action and Clinical Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved from [Link]

  • Infectious and immunosuppressive complications of purine analog therapy. (1995). Annals of internal medicine, 122(11), 856-66.
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A Researcher's Guide to 8-Thiopurine Analogs: A Comparative Meta-Analysis for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, the purine scaffold remains a cornerstone for the development of novel therapeutics. Its integral role in the synthesis of DNA and RNA, cellular energy metabolism, and signaling pathways makes it a prime target for anticancer agent design.[1][2] This guide provides a comprehensive meta-analysis of studies involving a specific class of these compounds: 8-thiopurine derivatives, with a conceptual focus on structures akin to 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid. While direct, extensive research on this particular molecule is limited, a wealth of data on related 8-thio-purine analogs allows for a robust comparative analysis, offering valuable insights for researchers, scientists, and drug development professionals.

This guide will navigate through the synthesis, mechanism of action, and comparative efficacy of these compounds, grounded in experimental data from peer-reviewed literature. We will also provide detailed protocols for key experimental assays to facilitate the practical application of this knowledge in your own research endeavors.

The Rationale for Targeting Purine Metabolism in Cancer

Cancer cells are characterized by their rapid and uncontrolled proliferation, a process that places a high demand on the building blocks of life, including nucleotides.[3] Purine analogs, as antimetabolites, exploit this dependency.[3][4][5] By mimicking endogenous purines, these synthetic molecules can competitively inhibit enzymes crucial for nucleotide synthesis or be incorporated into DNA and RNA, leading to chain termination and the induction of apoptosis.[6][7][8] The thiopurine subclass, which includes well-established drugs like 6-mercaptopurine and 6-thioguanine, has been a mainstay in the treatment of various leukemias.[8][9] The focus of this guide, 8-thiopurine derivatives, represents a promising avenue for developing next-generation anticancer agents with potentially improved efficacy and selectivity.[10][11]

Synthesis of 8-Thiopurine Derivatives: A General Overview

The synthesis of 8-thiopurine derivatives typically involves the introduction of a sulfur-containing substituent at the C8 position of the purine ring. A common strategy involves the reaction of an 8-halopurine with a desired thiol. For the conceptual synthesis of a compound like this compound, one could envision the reaction of 8-bromo-adenine with 2-mercaptopropanoic acid in the presence of a suitable base.

8-Bromo-adenine 8-Bromo-adenine Product This compound 8-Bromo-adenine->Product Nucleophilic Substitution 2-Mercaptopropanoic_acid HS-CH(CH3)-COOH 2-Mercaptopropanoic_acid->Product Base Base Base->Product Deprotonation of Thiol

Caption: Conceptual synthetic pathway for an 8-thiopurine derivative.

Comparative Performance of 8-Thiopurine Analogs and Other Purine Derivatives

To provide a quantitative comparison of the anticancer potential of 8-thiopurine derivatives and other purine analogs, the following table summarizes their half-maximal inhibitory concentrations (IC50) against various cancer cell lines as reported in the literature. A lower IC50 value indicates a higher potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
8-Thiopurine Derivatives
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b)SNB-19 (Glioblastoma)5.00 µg/ml[10][11]
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b)C-32 (Melanoma)7.58 µg/ml[10][11]
Clinically Used Purine Analogs
6-MercaptopurineK-562 (Leukemia)~5-10[General literature, specific IC50 can vary]
FludarabineMCF7 (Breast)15.2[2]
FludarabineHCT116 (Colon)>15.9[2]
Other Investigational Purine Analogs
Piperazine-containing purine derivative (Compound 18e)MCF7 (Breast)7.4[2]
Piperazine-containing purine derivative (Compound 18e)HCT116 (Colon)15.9[2]

Mechanism of Action: Interference with Cellular Proliferation

The primary mechanism of action for purine analogs is their interference with DNA and RNA synthesis.[5][6] After cellular uptake, these compounds are metabolized to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of DNA and RNA polymerases, leading to a halt in nucleic acid synthesis. Alternatively, they can be incorporated into the growing DNA or RNA chains, causing chain termination and inducing apoptosis.

cluster_cell Cancer Cell Purine_Analog Purine Analog Active_Metabolite Active Triphosphate Metabolite Purine_Analog->Active_Metabolite Metabolic Activation DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis->Apoptosis

Caption: General mechanism of action of purine analogs in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[12][13][14][15][16] The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (e.g., an 8-thiopurine derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Test Compound Dilutions Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The exploration of 8-thiopurine derivatives continues to be a fertile ground for the discovery of novel anticancer agents. While direct meta-analytical data for every specific analog may not be available, a comparative analysis of the broader class provides a strong foundation for further research. The structure-activity relationship studies, coupled with robust in vitro screening protocols, are essential tools for identifying lead compounds with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets of novel 8-thiopurine derivatives and evaluating their efficacy in in vivo models to translate these promising preclinical findings into tangible clinical benefits.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid, a compound that, due to its structural motifs—a purine analog, a thioether, and a carboxylic acid—requires careful consideration.

This guide is structured to provide immediate, actionable information, grounded in established safety protocols from authoritative bodies such as the National Institutes of Health (NIH) and the Environmental Protection Agency (EPA).[9][10][11][12][13][14][15][16][17][18]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.

A. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[7][19]

  • Hand Protection: Use compatible, chemical-resistant gloves. Given the compound's structure, nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves as hazardous waste.[7]

  • Body Protection: A lab coat or a chemical-resistant apron is required to protect against skin contact.[19]

  • Respiratory Protection: All handling and disposal steps should be performed in a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.[6][12]

B. Engineering Controls:

  • Chemical Fume Hood: A properly functioning chemical fume hood is essential for all manipulations of this compound.[12]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[8]

II. Waste Characterization and Segregation

Proper waste segregation is a cornerstone of laboratory safety and compliant disposal. Do not mix incompatible waste streams.[9][11][12]

A. Waste Identification:

This compound waste should be classified as hazardous chemical waste . Due to its components, it may be considered:

  • Toxic: As a purine analog.[1][20]

  • Corrosive: Due to the propanoic acid group.[6][7]

  • Environmentally Hazardous: Due to the potential for persistence and aquatic toxicity.

B. Waste Streams:

Maintain separate, clearly labeled waste containers for the following:

  • Solid Waste: Unused or expired solid this compound, and any contaminated consumables such as weigh boats, filter paper, and paper towels.

  • Liquid Waste: Solutions containing this compound. Do not mix aqueous and organic solvent waste streams unless explicitly part of a neutralization procedure.[9]

  • Contaminated Sharps: Any needles, syringes, or other sharps that have come into contact with the compound. These must be placed in a designated sharps container.

  • Contaminated PPE: Disposable gloves, bench paper, and any other contaminated protective equipment.

III. Disposal Workflow

The recommended disposal path for this compound is through a licensed hazardous waste contractor. For laboratories that may consider on-site treatment to reduce the reactivity of the thiol group, the following procedures can be implemented by trained personnel.

A. On-Site Thiol Oxidation (for liquid waste):

The thioether linkage can be oxidized to a less odorous and reactive sulfone or sulfonic acid. This procedure should only be performed by personnel experienced with oxidation reactions.

Materials:

  • Sodium hypochlorite solution (household bleach, ~5-8% NaOCl) or another suitable oxidizing agent.

  • Stir plate and stir bar.

  • Appropriate reaction vessel within a chemical fume hood.

Protocol:

  • If the waste is a solid, dissolve it in a suitable solvent. Be mindful of the solvent's compatibility with the oxidizing agent.

  • In a chemical fume hood, place the liquid waste in a reaction vessel with a stir bar.

  • Slowly and with constant stirring, add an excess of sodium hypochlorite solution. The reaction may be exothermic, so careful, portion-wise addition is crucial.[5][21]

  • Allow the mixture to stir at room temperature for at least 24 hours to ensure complete oxidation.[5]

  • After the reaction is complete, the resulting solution is still considered hazardous waste and must be collected for disposal.

B. Final Waste Collection and Labeling:

  • Container Selection: Use a dedicated, compatible, and leak-proof container for each waste stream (e.g., high-density polyethylene for liquids).[22]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[22]

    • The full chemical name: "this compound". Avoid using abbreviations.[9][11]

    • The major constituents and their approximate concentrations if it is a mixed waste stream.[9][11]

    • The date accumulation started.

    • Any relevant hazard warnings (e.g., Toxic, Corrosive).

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[9][11][12] Ensure containers are kept closed except when adding waste.[9][12]

C. Arranging for Disposal:

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[22] Provide them with a complete and accurate description of the waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_disposal_path Disposal Path cluster_final_disposal Final Steps start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: - Solid - Liquid - Sharps - PPE fume_hood->characterize segregate Segregate into Labeled, Compatible Containers characterize->segregate decision On-site Treatment Feasible? characterize->decision label_waste Label Waste Container Accurately segregate->label_waste direct_disposal Direct Disposal decision->direct_disposal No treatment On-site Thiol Oxidation decision->treatment Yes direct_disposal->label_waste collect_treated Collect Treated Waste in Hazardous Waste Container treatment->collect_treated collect_treated->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key information for its structural components to inform safe handling and disposal.

ParameterPropionic AcidGeneral ThiolsGeneral Purine Analogs
Primary Hazards Flammable, Corrosive[6][8]Malodorous, Toxic[4][5]Cytotoxic, Immunosuppressive[1][2][3]
pH 2.5 (100 g/L aq. sol.)[7][8]VariesVaries
Incompatible Materials Strong oxidizing agents, bases, metals[7][8]Strong oxidizing agents, acids, basesVaries
Storage Cool, well-ventilated area[7]Tightly sealed containers[4]As per supplier instructions
Disposal Consideration Neutralization (with caution), hazardous wasteOxidation, hazardous waste[4][5][21]Hazardous (cytotoxic) waste

References

  • NIH Waste Disposal Guide. National Institutes of Health. [Link]

  • Chemical Waste - Office of Research Facilities - NIH. (2022-02-02). National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. [Link]

  • NIH Chemical Safety Guide 2015. Montgomery College. [Link]

  • Toxicities Associated with Purine Analog Therapy. Taylor & Francis eBooks. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]

  • Infectious and immunosuppressive complications of purine analog therapy. PubMed. [Link]

  • Neurotoxicity of purine analogs: a review. Semantic Scholar. [Link]

  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008-05-13). [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

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  • PROPIONIC ACID FOR SYNTHESIS. Loba Chemie. [Link]

  • 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4... PubChem. [Link]

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Definitive Guide to Handling 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid: A Framework for Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide is built upon the precautionary principle . We will synthesize safety and handling protocols based on the known hazards of its constituent chemical moieties: the purine core and the propanoic acid side chain. This approach ensures a robust margin of safety for researchers, scientists, and drug development professionals.

The fundamental principle of laboratory safety is to minimize all chemical exposures.[1] All laboratory work should be conducted under conditions that reduce risks from both known and unknown hazardous substances.[1] This guide is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and the overarching regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA).[1][2][3]

Inferred Hazard Profile and Risk Assessment

To establish a reliable safety protocol, we must first deconstruct the molecule to anticipate its potential hazards.

  • Purine Analog Core: Purine analogs are a class of compounds often designed for biological activity. As such, they should be treated as potentially toxic, mutagenic, or pharmacologically active until proven otherwise. General precautions for handling hazardous drugs and potent compounds are therefore warranted.[4][5]

  • Propanoic Acid Moiety: Propanoic acid is a known corrosive substance, capable of causing severe skin burns and serious eye damage.[6][7] It is also a flammable liquid with vapors that can cause respiratory irritation.[7][8]

Based on this structural analysis, we can infer the primary hazards associated with this compound.

Potential Hazard Basis of Inference Primary Routes of Exposure
Skin Corrosion/Irritation Propanoic acid is corrosive.[6][7]Dermal Contact
Serious Eye Damage Propanoic acid can cause severe eye damage.[6]Eye Contact (splash or dust)
Respiratory Irritation Propanoic acid vapors are irritating; fine powders can irritate the respiratory tract.[9]Inhalation
Acute Toxicity (Oral) Many purine analogs exhibit toxicity.[10]Ingestion
Potential Sensitization Some purine derivatives may cause allergic skin reactions.[10]Dermal Contact
Unknown Chronic Effects As a research chemical, long-term toxicological data is unavailable.All Routes

This risk assessment mandates the use of comprehensive Personal Protective Equipment (PPE) and stringent engineering controls.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a sufficient barrier against the inferred hazards of this compound.[11] The following table outlines the minimum required PPE for any task involving the handling of solid or dissolved this compound.

PPE Category Specification Causality and Rationale
Hand Protection Double Gloving: Inner and outer pair of chemically resistant nitrile gloves (minimum 4 mil thickness).The outer glove provides primary protection against splashes and contamination. The inner glove protects the skin during the removal of the contaminated outer glove. This is standard practice for handling potentially hazardous compounds.[4][5]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) AND a Full-Face Shield .Goggles provide a seal around the eyes to protect against dust and splashes.[12] The face shield offers a secondary barrier for the entire face, which is critical given the corrosive potential of the propanoic acid moiety.[11]
Body Protection Chemical-Resistant Laboratory Coat or Disposable Gown .A lab coat made of polyethylene-coated polypropylene or a similar non-absorbent material is required to prevent skin contact from spills.[4] Standard cotton lab coats are insufficient as they can absorb corrosive materials.
Respiratory Protection Required for handling the solid powder. A NIOSH-approved respirator (e.g., N95) is necessary if work is not performed in a certified chemical fume hood.The primary risk when handling the solid is the inhalation of fine particles, which could be corrosive and systemically toxic. Engineering controls (fume hood) are the preferred method of mitigation.[10][11]

Operational Workflow: From Receipt to Disposal

Adherence to a systematic, step-by-step procedure is critical for ensuring safety and experimental integrity.

Pre-Handling and Preparation
  • Designate a Work Area: All work with this compound must be performed within a certified chemical fume hood to contain dust and vapors.

  • Assemble all Materials: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper, solvent, glassware, waste containers) is present.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed. Flush the eyewash station to ensure functionality.

  • Don PPE: Put on all required PPE as detailed in Section 2 before handling the primary container.

Step-by-Step Handling Protocol (Solid Compound)
  • Transport: Carefully transport the sealed container to the chemical fume hood.

  • Weighing:

    • Place a tared weigh boat or paper on the balance inside the fume hood.

    • Gently open the container, avoiding any puff of powder.

    • Using a dedicated spatula, carefully transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container immediately after dispensing.

  • Dissolution:

    • Place the weigh boat containing the powder into the destination flask or beaker.

    • Add the desired solvent slowly, directing the stream to wash all powder from the weigh boat.

    • If necessary, use a magnetic stir bar or gentle agitation to fully dissolve the compound.

  • Post-Handling Decontamination:

    • Wipe down the spatula, balance, and any affected surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • Dispose of all contaminated consumables (weigh paper, wipes) in the designated solid hazardous waste container.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 h1 Tare Weigh Vessel prep3->h1 Begin Work h2 Dispense Solid Compound h1->h2 h3 Secure Primary Container h2->h3 h4 Transfer & Dissolve h3->h4 c1 Decontaminate Surfaces & Tools h4->c1 Complete Work c2 Segregate Waste c1->c2 c3 Doff PPE Correctly c2->c3 G cluster_generation Point of Generation (Fume Hood) cluster_segregation Waste Segregation cluster_disposal Final Disposal gen1 Contaminated Gloves, Wipes, Weigh Boats seg1 Solid Hazardous Waste (Labeled Container) gen1->seg1 gen2 Solutions & Rinsate seg2 Liquid Hazardous Waste (Labeled Container) gen2->seg2 gen3 Contaminated Sharps seg3 Sharps Container gen3->seg3 disp EHS Pickup for Incineration or Chemical Treatment seg1->disp seg2->disp seg3->disp

Caption: Waste segregation and disposal workflow for all material streams.

By adhering to these stringent protocols, researchers can handle this compound with a high degree of confidence in their personal safety and in compliance with established laboratory standards.

References

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